Siphonaxanthin
説明
Structure
2D Structure
3D Structure
特性
分子式 |
C40H56O4 |
|---|---|
分子量 |
600.9 g/mol |
IUPAC名 |
(3E,5E,7E,9E,11E,13E,15E,17E)-3-(hydroxymethyl)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-1-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-7,12,16-trimethyloctadeca-3,5,7,9,11,13,15,17-octaen-2-one |
InChI |
InChI=1S/C40H56O4/c1-28(16-12-17-30(3)20-21-36-31(4)22-34(42)25-39(36,6)7)14-10-11-15-29(2)18-13-19-33(27-41)38(44)24-37-32(5)23-35(43)26-40(37,8)9/h10-22,34-36,41-43H,23-27H2,1-9H3/b11-10+,16-12+,18-13+,21-20+,28-14+,29-15+,30-17+,33-19+/t34-,35+,36-/m0/s1 |
InChIキー |
SUCKEYMKNGZJHK-ZARIWKGHSA-N |
異性体SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)CC(=O)/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/CO |
正規SMILES |
CC1=C(C(CC(C1)O)(C)C)CC(=O)C(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)CO |
同義語 |
siphonaxanthin |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Siphonaxanthin from Codium fragile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siphonaxanthin, a unique keto-carotenoid found in green algae, is gaining significant attention within the scientific community for its potent biological activities, including anti-cancer, anti-inflammatory, and anti-angiogenic properties. This technical guide provides an in-depth overview of the discovery and isolation of this compound from the marine alga Codium fragile. It details the experimental protocols for extraction, purification, and quantification of this promising compound. Furthermore, this document summarizes key quantitative data and visualizes the known signaling pathways through which this compound exerts its therapeutic effects, offering a valuable resource for researchers and professionals in drug development.
Introduction
Codium fragile, a species of green algae, is a primary natural source of this compound. This carotenoid is of particular interest due to its distinct molecular structure, which is believed to contribute to its significant bioactivities. The presence of a carbonyl group and a hydroxyl group in its structure differentiates it from other common carotenoids and is thought to be key to its therapeutic potential. This guide outlines the methodologies for the successful isolation and characterization of this compound from Codium fragile and explores its mechanisms of action.
Quantitative Data on Pigment Composition
The pigment composition of Codium fragile has been a subject of various studies. This compound and its ester, siphonein, are the most abundant carotenoids in this alga, accounting for a significant portion of the total carotenoid content. The following table summarizes the typical pigment composition found in Codium fragile.
| Pigment | Percentage of Total Carotenoids | Approximate Content (% of Dry Weight) | Reference |
| This compound & Siphonein | up to 60% | 0.03% - 0.1% | [1] |
| α-carotene | Low concentrations | Not specified | [1] |
| ε-carotene | Low concentrations | Not specified | [1] |
| Neoxanthin | Present | Not specified | [1] |
| Violaxanthin | Present | Not specified | [1] |
Experimental Protocols
Extraction of this compound from Codium fragile
This protocol details a standard method for the extraction of this compound from dried Codium fragile biomass.
Materials:
-
Dried and powdered Codium fragile
-
Methanol (analytical grade)
-
Centrifuge
-
Rotary evaporator
-
Glassware (beakers, flasks, etc.)
Procedure:
-
Weigh 100 g of dried and powdered Codium fragile.
-
Suspend the algal powder in 1 L of methanol in a light-protected flask.
-
Stir the suspension for 12 hours at 4°C in the dark to extract the pigments.
-
Centrifuge the mixture at 4000 x g for 10 minutes to pellet the algal debris.
-
Decant the supernatant containing the pigment extract.
-
Repeat the extraction process with the pellet using 500 mL of fresh methanol to ensure complete extraction.
-
Combine the supernatants and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
The resulting crude extract can be stored at -20°C in the dark until further purification.
Purification of this compound
A multi-step purification process involving silica gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC) is recommended for obtaining high-purity this compound.
Step 1: Silica Gel Column Chromatography (Initial Purification)
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass column
-
Solvents: n-hexane, acetone (analytical grade)
-
Fraction collection tubes
Procedure:
-
Prepare a silica gel slurry in n-hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (n-hexane:acetone, 9:1 v/v).
-
Load the dissolved extract onto the top of the silica gel column.
-
Elute the column with a stepwise gradient of increasing acetone concentration in n-hexane (e.g., 9:1, 8:2, 7:3 v/v).
-
Collect fractions and monitor the separation of pigments by thin-layer chromatography (TLC).
-
Pool the fractions containing this compound (typically the orange-colored band).
-
Evaporate the solvent from the pooled fractions using a rotary evaporator.
Step 2: Preparative High-Performance Liquid Chromatography (Final Purification)
Materials:
-
Partially purified this compound fraction
-
Preparative HPLC system with a UV-Vis detector
-
C18 reverse-phase preparative column
-
Solvents: Methanol, Acetonitrile, Water, Ethyl Acetate (HPLC grade)
Procedure:
-
Dissolve the this compound-rich fraction from the column chromatography step in the HPLC mobile phase.
-
Filter the solution through a 0.45 µm filter.
-
Set up the preparative HPLC system with a C18 column.
-
Use a gradient elution method. A typical gradient could be:
-
Mobile Phase A: Acetonitrile:Water (9:1 v/v)
-
Mobile Phase B: Ethyl Acetate
-
Gradient: Start with 100% A, linearly increase to 100% B over 30 minutes.
-
-
Inject the sample onto the column.
-
Monitor the elution profile at 450 nm.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Evaporate the solvent to obtain pure this compound.
Quantification of this compound by Analytical HPLC
Materials:
-
Purified this compound sample
-
Analytical HPLC system with a UV-Vis detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound standard of known concentration
-
Solvents: Methanol, Acetonitrile, Water, Ethyl Acetate (HPLC grade)
Procedure:
-
Prepare a standard curve using the this compound standard at various concentrations.
-
Dissolve the purified sample in the mobile phase and filter.
-
Inject a known volume of the sample into the analytical HPLC system.
-
Use an isocratic or gradient elution method similar to the preparative method but optimized for analytical separation.
-
Detect the absorbance at the maximum wavelength for this compound (around 450 nm).
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Isolation and Analysis
The following diagram illustrates the general workflow for the isolation and analysis of this compound from Codium fragile.
This compound-Induced Apoptosis Signaling Pathway in Cancer Cells
This compound has been shown to induce apoptosis in various cancer cell lines, such as human leukemia (HL-60) cells.[2][3] The proposed signaling pathway involves both intrinsic and extrinsic apoptotic pathways.
Anti-inflammatory Signaling Pathways Modulated by this compound
This compound exhibits anti-inflammatory effects by modulating key signaling pathways such as NF-κB and Nrf2.[4][5]
Conclusion
This compound isolated from Codium fragile represents a marine carotenoid with significant therapeutic potential. The methodologies outlined in this guide provide a framework for its efficient extraction, purification, and quantification. The elucidation of its mechanisms of action, particularly its influence on apoptosis and inflammatory signaling pathways, opens avenues for its development as a novel pharmaceutical or nutraceutical agent. Further research is warranted to fully explore the clinical applications of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a marine carotenoid from green algae, effectively induces apoptosis in human leukemia (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a carotenoid from green algae, suppresses advanced glycation end product-induced inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydrometabolites of this compound, a carotenoid from green algae, suppress toll-like receptor 1/2-induced inflammatory response more strongly than this compound - PMC [pmc.ncbi.nlm.nih.gov]
Siphonaxanthin: A Spectroscopic and Signaling Pathway Analysis for Researchers and Drug Development Professionals
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of siphonaxanthin, a marine carotenoid with significant potential in research and drug development. The document details its characterization through various analytical techniques and explores its interaction with key cellular signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the analytical chemistry and biological activity of this compound.
Spectroscopic Data of this compound
This compound's unique molecular structure gives rise to a distinct spectroscopic signature. The following sections and tables summarize the key quantitative data obtained from various spectroscopic methods.
UV-Visible (UV-Vis) Absorption Spectroscopy
This compound exhibits characteristic absorption maxima in the visible region of the electromagnetic spectrum, attributable to its conjugated polyene system. The position of these maxima can be influenced by the solvent used.[1]
| Solvent | Absorption Maxima (λmax) | Reference |
| Not specified | 452 nm | [2] |
| Pyridine | 488.0 nm, 457.0 nm, 428.4 nm (second derivative analysis) | [3] |
| n-Hexane | ~475 nm (main peak) | [1] |
| Acetonitrile/Methanol | Broader spectrum with less defined vibronic structure | [1] |
A cis-isomer of this compound has been identified with a characteristic cis peak at 331 nm.[2]
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound and its metabolites. Both Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) have been utilized.
| Ionization Method | Ion Peaks (m/z) | Compound | Reference |
| APCI-MS (Positive Ion Mode) | 599.4002, 581.3764, 563.3693 | This compound Metabolite (Peak 2) | [2] |
| APCI-MS (Positive Ion Mode) | 581.3953, 563.3899 | This compound Metabolite (Peak 3) | [2] |
| ESI-MS (Positive Ion Mode) | 621.4 | This compound Metabolite (Peak 2) | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data of this compound (in CDCl₃, 500 MHz)
| Proton Assignment | Chemical Shift (δ, ppm) |
| H-2 | 1.83 (dd, J = 13.0, 6.5 Hz), 2.03 (dd, J = 13.0, 6.5 Hz) |
| H-3 | 4.26 (m) |
| H-4 | 2.53 (t, J = 6.5 Hz) |
| H-6 | 5.72 (s) |
| H-7 | 6.25 (d, J = 15.0 Hz) |
| H-8 | 6.65 (d, J = 15.0 Hz) |
| H-10 | 6.35 (d, J = 11.5 Hz) |
| H-11 | 6.68 (dd, J = 15.0, 11.5 Hz) |
| H-12 | 6.40 (d, J = 15.0 Hz) |
| H-14 | 6.38 (d, J = 11.0 Hz) |
| H-15 | 6.65 (dd, J = 15.0, 11.0 Hz) |
| H-15' | 6.65 (dd, J = 15.0, 11.0 Hz) |
| H-14' | 6.38 (d, J = 11.0 Hz) |
| H-12' | 6.40 (d, J = 15.0 Hz) |
| H-11' | 6.68 (dd, J = 15.0, 11.5 Hz) |
| H-10' | 6.35 (d, J = 11.5 Hz) |
| H-8' | 6.65 (d, J = 15.0 Hz) |
| H-7' | 6.25 (d, J = 15.0 Hz) |
| H-4' | 5.55 (br s) |
| H-3' | 4.01 (m) |
| H-2'α | 1.37 (dd, J = 12.5, 6.0 Hz) |
| H-2'β | 1.85 (t, J = 12.5 Hz) |
| C-16 Me | 1.08 (s) |
| C-17 Me | 1.15 (s) |
| C-18 Me | 1.92 (s) |
| C-19 Me | 4.25 (s) |
| C-20 Me | 1.97 (s) |
| C-16' Me | 0.85 (s) |
| C-17' Me | 1.05 (s) |
| C-18' Me | 1.63 (s) |
| C-20' Me | 1.97 (s) |
Data sourced from a study on the apoptosis-inducing effects of this compound.
Circular Dichroism (CD) Spectroscopy
Circular dichroism provides information on the stereochemistry and conformation of chiral molecules like this compound. Dehydrometabolites of this compound have been shown to exhibit a positive Cotton effect (maximum) in their CD spectra between 260 to 280 nm, which is indicative of a 6'R chirality.[4]
Raman Spectroscopy
Resonance Raman spectroscopy has been used to study this compound within its native environment in light-harvesting complexes.[3] The technique allows for the selective observation of the vibrational modes of the carotenoid.[3] Specific experimental parameters for isolated this compound are not extensively detailed in the available literature.
Experimental Protocols
This section outlines generalized experimental protocols for the spectroscopic analysis of this compound, based on methodologies reported in the scientific literature.
Extraction and Purification of this compound
-
Homogenization: Algal biomass is homogenized in a suitable solvent, such as acetone or ethanol, often with the aid of a mortar and pestle or a ball mill.[5]
-
Extraction: The homogenized sample is repeatedly extracted with the solvent until the biomass becomes colorless.[5]
-
Phase Separation: The extract is transferred to a separatory funnel containing petroleum ether and water. The carotenoids partition into the petroleum ether phase, while more polar compounds and the extraction solvent are removed with the aqueous phase.[5]
-
Drying and Concentration: The petroleum ether extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure.[5]
-
Chromatographic Purification: The crude extract is subjected to column chromatography (e.g., silica gel) followed by high-performance liquid chromatography (HPLC) for final purification.[4]
UV-Visible Spectroscopy
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable spectroscopic grade solvent (e.g., ethanol, hexane, or chloroform).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance spectrum is recorded over a wavelength range of at least 300-600 nm, using the pure solvent as a blank.
-
Data Analysis: The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum.
Mass Spectrometry
-
Sample Introduction: The purified this compound sample, dissolved in a suitable solvent, is introduced into the mass spectrometer via an HPLC system (LC-MS).
-
Ionization: ESI or APCI in positive ion mode is commonly used.
-
Mass Analysis: The mass-to-charge ratios (m/z) of the parent ion and its fragments are determined.
-
Instrumentation Parameters (Example for APCI):
-
APCI source temperature: 200 °C
-
Probe temperature: 400 °C
-
Sheath gas (Nitrogen): 2.0 L/min
-
Drying gas pressure: 25 kPa[2]
-
-
Instrumentation Parameters (Example for ESI):
-
Sheath gas: 1.5 L/min
-
Drying gas pressure: 120 kPa
-
Spray voltage: 4.5 kV[2]
-
NMR Spectroscopy
-
Sample Preparation: A highly purified and dried sample of this compound (typically 0.5-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition (Typical Parameters):
-
Pulse angle: 30°
-
Relaxation delay: 2-5 seconds
-
Acquisition time: ~4-5 seconds
-
Number of scans: 64 or more, depending on concentration[4]
-
-
¹³C NMR Acquisition:
-
Proton decoupling is used to simplify the spectrum.
-
A longer relaxation delay may be required due to the longer relaxation times of carbon nuclei.
-
-
2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish connectivity and aid in the complete assignment of proton and carbon signals.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Circular Dichroism Spectroscopy
-
Sample Preparation: A solution of purified this compound in a suitable solvent is prepared in a quartz cuvette. The concentration should be adjusted to give an absorbance of approximately 1 at the wavelength of interest.
-
Instrumentation: A CD spectropolarimeter is used.
-
Data Acquisition: The CD spectrum is recorded over the desired wavelength range (e.g., 200-600 nm).
-
Data Analysis: The data is typically presented as molar ellipticity [θ] or differential extinction coefficient (Δε).
Raman Spectroscopy
-
Sample Preparation: this compound can be analyzed in solution or within its protein complex.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source that is in resonance with the electronic absorption of this compound (e.g., in the blue-green region) is used to enhance the signal (Resonance Raman).
-
Data Acquisition: The scattered light is collected and analyzed to produce a Raman spectrum.
-
Data Analysis: The positions and intensities of the Raman bands provide information about the vibrational modes of the molecule.
Signaling Pathway Analysis
This compound has been shown to modulate key cellular signaling pathways, which underlies its observed biological activities, including anti-inflammatory and anti-angiogenic effects.
Nrf2 Signaling Pathway
This compound and its metabolites can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[4]
Caption: Activation of the Nrf2 signaling pathway by this compound.
FGFR-1 Signaling Pathway
This compound has been reported to have anti-angiogenic effects by down-regulating the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway.[6]
Caption: Inhibition of the FGFR-1 signaling pathway by this compound.
Experimental Workflow for Signaling Pathway Analysis
A general workflow to investigate the effect of this compound on a specific signaling pathway is outlined below.
Caption: General experimental workflow for signaling pathway analysis.
This technical guide provides a foundational understanding of the spectroscopic properties of this compound and its known interactions with cellular signaling pathways. The provided data and protocols can serve as a valuable resource for researchers initiating or advancing their work on this promising natural compound. Further research is encouraged to fully elucidate the complete ¹³C NMR spectral data and to explore other potential biological activities and mechanisms of action.
References
- 1. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.vu.nl [research.vu.nl]
- 4. prumlab.yale.edu [prumlab.yale.edu]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. Light-dependent conformational change of neoxanthin in a siphonous green alga, Codium intricatum, revealed by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Siphonaxanthin's Mechanism of Action in Cancer Cells: A Technical Guide
Introduction
Siphonaxanthin is a keto-carotenoid found in marine green algae, such as those from the Codium species.[1][2] Emerging research has identified this compound as a potent bioactive compound with significant anti-cancer properties, positioning it as a compound of interest for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its anti-neoplastic effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. Studies have demonstrated that this compound can inhibit cancer cell viability, induce programmed cell death (apoptosis), and suppress the formation of new blood vessels (angiogenesis) that tumors need to grow.[3][4][5] Notably, its cellular uptake in human leukemia HL-60 cells is reported to be twice that of fucoxanthin, a well-studied marine carotenoid, which may contribute to its enhanced potency.[3][6][7]
Core Mechanisms of Action
This compound's anti-cancer activity is multifaceted, primarily involving the induction of apoptosis, inhibition of angiogenesis, and the modulation of critical cell survival and proliferation pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines, including human leukemia (HL-60) and breast cancer cells (MCF-7 and MDA-MB-231).[1][8][9] The process is initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Key Molecular Events:
-
Upregulation of Death Receptor 5 (DR5): this compound increases the expression of DR5, a key component of the extrinsic apoptosis pathway.[6][8] This sensitization of cancer cells to apoptosis is a crucial mechanism for its therapeutic potential.
-
Modulation of Bcl-2 Family Proteins: The induction of apoptosis is associated with the downregulation of the anti-apoptotic protein Bcl-2.[3][6][8] This shifts the balance towards pro-apoptotic proteins, facilitating mitochondrial outer membrane permeabilization.
-
Activation of Caspases: A subsequent increase in the activation of caspase-3, a key executioner caspase, has been observed following this compound treatment.[3][8][10]
-
DNA Fragmentation and Chromatin Condensation: The apoptotic activity is confirmed by an increase in TUNEL-positive cells and visible chromatin condensation, hallmark features of apoptosis.[6][8][9]
-
Upregulation of GADD45α: this compound also upregulates the mRNA expression of Growth Arrest and DNA Damage-inducible protein alpha (GADD45α), a protein involved in cell cycle arrest and apoptosis.[8][9]
-
Downregulation of Survival Markers: In breast cancer cells, this compound treatment leads to the downregulated expression of phosphorylated Bad (p-Bad) and Poly (ADP-ribose) polymerase (PARP).[11]
Anti-Angiogenic Effects
This compound demonstrates significant anti-angiogenic activity, which is critical for inhibiting tumor growth and metastasis.[3] This effect is primarily observed through its impact on vascular endothelial cells.
Key Molecular Events:
-
Inhibition of HUVEC Proliferation and Tube Formation: this compound significantly suppresses the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and inhibits their ability to form tube-like structures, a key step in angiogenesis.[3][6][12]
-
Downregulation of FGF-2/FGFR-1 Signaling: The anti-angiogenic mechanism involves the suppression of mRNA expression for Fibroblast Growth Factor 2 (FGF-2) and its receptor, FGFR-1.[3]
-
Inhibition of Downstream Kinases: Consequently, this compound down-regulates the phosphorylation of key intracellular signaling proteins, including Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and Akt, which are downstream of FGFR-1.[3] This inhibition represses the migration and differentiation of endothelial cells.[3]
Inhibition of Cell Survival and Proliferation Signaling
In breast cancer cells, this compound modulates signaling pathways linked to antioxidant defense and cell survival, thereby contributing to its growth-inhibitory effects.[1][11]
Key Molecular Events:
-
Suppression of Antioxidant Defense: this compound suppresses the protein expression of the antioxidant enzyme Superoxide Dismutase 2 (SOD-2) and its transcription factor, Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][11] While Nrf2 is typically a cytoprotective factor, its persistent activation in cancer cells can promote survival and chemoresistance; its inhibition is therefore a valid therapeutic strategy.
-
Blockade of Pro-Survival Kinases: The carotenoid blocks the phosphorylation and activation of key cell survival kinases, pAkt and pERK1/2.[1][11]
-
Inhibition of NF-κB: this compound also inhibits the expression of the redox-sensitive transcription factor Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammation, cell survival, and proliferation in cancer.[1][2][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various experimental models.
Table 1: Effects of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Concentration | Effect | Citation |
|---|---|---|---|---|
| HL-60 | Human Leukemia | 20 µM | Marked reduction in cell viability within 6 hours | [6][8][9] |
| MCF-7 | Breast Cancer (Luminal) | 5 µM | Inhibition of cell viability | [1][11] |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 5 µM | Inhibition of cell viability |[1][11] |
Table 2: Anti-Angiogenic Effects of this compound
| Experimental Model | Parameter | Concentration | Effect | Citation |
|---|---|---|---|---|
| HUVECs | Proliferation | 2.5 µM | ~50% suppression compared to control | [6][10][12] |
| HUVECs | Tube Formation | 10 µM | 44% suppression of tube length | [6][10][12] |
| HUVECs | Tube Formation | 25 µM | Complete inhibition (no tube formation) | [6][10][12] |
| Rat Aortic Ring | Microvessel Outgrowth | >2.5 µM | Significant reduction |[10][12] |
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to elucidate this compound's mechanism of action.
Cell Viability Assay (WST-1/MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HL-60, MCF-7) are seeded into 96-well plates at a density of 1x10⁴ to 5x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20, 25 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with this compound for specified time periods (e.g., 6, 12, 24, 48 hours).
-
Reagent Addition: After incubation, 10 µL of WST-1 or MTT reagent is added to each well. The plate is then incubated for 1-4 hours at 37°C.
-
Measurement: The absorbance of the samples is measured using a microplate reader at 450 nm (for WST-1) or 570 nm (for MTT after solubilizing formazan crystals).
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. IC50 values are calculated from dose-response curves.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Bcl-2, p-Akt, DR5, β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Cells are cultured on coverslips or in chamber slides and treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, washed, and then permeabilized with a solution containing Triton X-100 or sodium citrate.
-
Labeling: The cells are incubated with a TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs (e.g., FITC-dUTP) in a humidified chamber at 37°C.
-
Staining and Mounting: The nuclei can be counterstained with DAPI or Propidium Iodide. The coverslips are then mounted onto glass slides.
-
Analysis: The percentage of TUNEL-positive cells (exhibiting green fluorescence in the nucleus) is determined using fluorescence microscopy or flow cytometry.
Conclusion and Future Directions
This compound exhibits robust anti-cancer activity through a coordinated mechanism involving the induction of apoptosis, suppression of angiogenesis, and inhibition of key cell survival pathways. Its ability to modulate multiple targets, including DR5, Bcl-2, FGFR-1, Akt, ERK, and NF-κB, underscores its potential as a chemotherapeutic or chemopreventive agent. The quantitative data consistently demonstrate its efficacy at low micromolar concentrations across various cancer cell types.
While these findings are promising, further research is necessary.[3][5] Future investigations should focus on:
-
In Vivo Studies: Validating the observed in vitro effects in animal cancer models to assess efficacy, bioavailability, and potential toxicity.
-
Combination Therapies: Exploring the synergistic potential of this compound with existing chemotherapy drugs to enhance therapeutic outcomes and reduce side effects.
-
Broader Cancer Cell Panels: Evaluating its efficacy against a wider range of cancer types to identify other sensitive malignancies.
-
Metabolic Fate: Determining the bioavailability and metabolic pathways of this compound in vivo to understand its biotransformation and active metabolites.[4]
The comprehensive data presented in this guide highlight this compound as a marine natural product with significant promise for oncology drug development.
References
- 1. Related Videos - this compound inhibits the growth of breast cancer cell subtypes by modulating the expression of cellular proteins associated with antioxidant defence, cell survival and apoptosis signaling [visualize.jove.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Green Algal Carotenoid, as a Novel Functional Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound, a marine carotenoid from green algae, effectively induces apoptosis in human leukemia (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits the growth of breast cancer cell subtypes by modulating the expression of cellular proteins associated with antioxidant defence, cell survival and apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-angiogenic effect of this compound from green alga, Codium fragile - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Siphonaxanthin in the Photosynthetic Machinery of Marine Algae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Siphonaxanthin, a keto-carotenoid unique to certain marine green algae, represents a significant adaptation to the underwater light environment. Its distinct molecular structure allows for the absorption of blue-green light, a spectral range largely unutilized by chlorophylls. This guide provides a comprehensive overview of the critical role of this compound in algal photosynthesis, detailing its light-harvesting functions, photoprotective mechanisms, and the experimental methodologies used for its study. Quantitative data are presented for comparative analysis, and key molecular pathways are visualized to facilitate a deeper understanding of its function. The potential of this compound as a bioactive compound for drug development is also briefly explored.
Introduction
In the marine environment, the quantity and quality of light change dramatically with depth. Blue and green wavelengths penetrate deepest, creating a challenge for photosynthetic organisms that primarily rely on chlorophylls, which absorb mainly in the red and blue regions of the spectrum. Certain species of marine green algae, particularly those belonging to the Siphonales order, have evolved a unique solution: the incorporation of the xanthophyll pigment this compound into their light-harvesting complexes (LHCs).[1][2] This accessory pigment has a characteristic absorption in the blue-green region, effectively broadening the spectrum of light that can be used for photosynthesis.[1][3]
This compound is a derivative of lutein, featuring a carbonyl group at the C-8 position and an additional hydroxyl group at C-19.[4][5] This structural modification is key to its unique spectral properties and its efficient energy transfer to chlorophylls. This document will delve into the technical details of this compound's function, its biochemical context, and the experimental approaches to its investigation.
This compound Content and Spectral Properties
The presence and concentration of this compound vary among different species of marine algae. Its unique spectral properties are influenced by the solvent environment and its specific binding within the light-harvesting protein complexes.
This compound Content in Marine Algae
The amount of this compound in marine algae is a crucial factor in their ability to thrive in deep-water environments. The following table summarizes the this compound content in several species.
| Algal Species | This compound Content (% of dry weight) | Reference |
| Codium fragile | 0.03% - 0.1% | [4] |
| Caulerpa lentillifera | 0.03% - 0.1% | [4] |
| Umbraulva japonica | 0.03% - 0.1% | [4] |
Absorption Maxima of this compound
The absorption spectrum of this compound is characterized by a distinct peak in the green region of the spectrum, which is red-shifted when the pigment is bound within the protein complex. This solvatochromic shift is indicative of specific pigment-protein interactions.
| Solvent/Environment | Absorption Maxima (λmax) | Reference |
| n-hexane | ~450 nm | [1] |
| Acetonitrile | ~450 nm | [1] |
| In vivo (thallus) | ~540 nm | [2] |
| This compound-Chlorophyll a/b-binding Protein (SCP) | 501 nm, 535 nm | [6] |
Role in Photosynthesis
This compound plays a dual role in photosynthesis: as a highly efficient light-harvesting pigment and as a photoprotective agent that dissipates excess energy.
Light-Harvesting Function
This compound is primarily located in the peripheral Light-Harvesting Complex II (LHCII).[1][3] Its ability to absorb blue-green light and transfer that energy to chlorophyll a is critical for photosynthesis in light-limited underwater environments.
Femtosecond time-resolved fluorescence spectroscopy has revealed that the energy transfer from this compound to chlorophyll a is incredibly rapid and efficient, occurring with a time constant of approximately 400 femtoseconds.[3][7] This high efficiency ensures that the absorbed light energy is productively channeled into the photosynthetic electron transport chain.
dot
Caption: Energy transfer pathway from this compound to the reaction center.
Photoprotective Role
Under high light conditions, excess absorbed energy can lead to the formation of reactive oxygen species (ROS), causing photo-oxidative damage. Carotenoids, including this compound, play a crucial role in photoprotection by quenching triplet chlorophyll states and dissipating excess energy as heat.[8][9] This process, known as non-photochemical quenching (NPQ), is essential for the survival of algae in environments with fluctuating light intensities. Siphonein, an ester of this compound, is also implicated in this protective mechanism.[10]
dot
Caption: Role of this compound in photoprotection under excess light.
Biosynthesis of this compound
This compound is synthesized from lutein through an oxidative pathway. While the precise enzymatic steps are still under investigation, it is known that loroxanthin is a direct precursor. The biosynthesis of lutein itself originates from the general carotenoid pathway.
dot
Caption: Proposed biosynthetic pathway of this compound from lycopene.
Experimental Protocols
The study of this compound involves a range of biochemical and biophysical techniques. Below are generalized methodologies for key experiments.
Extraction and Purification of this compound
This protocol outlines a general procedure for extracting and purifying this compound from marine algae.
Materials:
-
Fresh or freeze-dried algal tissue (e.g., Codium fragile)
-
Acetone (90% and 100%)
-
n-hexane
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
-
Centrifuge
-
Rotary evaporator
-
HPLC system with a C18 column and a photodiode array detector
Procedure:
-
Extraction: Homogenize the algal tissue in 90% acetone at 4°C in the dark. Centrifuge the mixture to pellet the cell debris. Repeat the extraction with the pellet until it is colorless.[11]
-
Solvent Partitioning: Combine the acetone extracts and partition with an equal volume of n-hexane/dichloromethane (1:1 v/v). The pigments will move to the organic phase.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate and concentrate using a rotary evaporator.
-
Column Chromatography: Resuspend the concentrated pigment extract in a minimal volume of n-hexane and load it onto a silica gel column pre-equilibrated with n-hexane. Elute the column with a gradient of n-hexane and acetone (e.g., starting with 100% n-hexane and gradually increasing the acetone concentration).[12] Collect the orange-colored fractions corresponding to this compound.
-
HPLC Purification: Further purify the this compound-containing fractions by reverse-phase HPLC on a C18 column. Use a mobile phase of methanol/acetonitrile/water with a gradient elution. Monitor the eluent at the absorption maximum of this compound (~450 nm).[13][14]
-
Identification: Confirm the identity of the purified this compound by UV-Vis spectroscopy and mass spectrometry.[13]
dot
Caption: Workflow for the extraction and purification of this compound.
Femtosecond Time-Resolved Fluorescence Spectroscopy
This technique is used to measure the ultrafast energy transfer dynamics from this compound to chlorophyll.
Instrumentation:
-
Femtosecond laser system (e.g., Ti:sapphire laser)
-
Optical parametric amplifier (OPA) to generate excitation pulses
-
Fluorescence upconversion or a streak camera for detection
-
Sample holder for a cuvette
Procedure:
-
Sample Preparation: Prepare a solution of the purified this compound-protein complex or intact thylakoid membranes in a suitable buffer. The concentration should be adjusted to have an appropriate optical density at the excitation wavelength.
-
Excitation: Excite the sample with femtosecond laser pulses at a wavelength where this compound absorbs but chlorophylls have minimal absorption (e.g., ~500-530 nm).
-
Fluorescence Detection: Measure the fluorescence decay at a wavelength corresponding to chlorophyll a emission (e.g., ~680 nm).[15]
-
Data Analysis: Analyze the fluorescence decay kinetics to determine the time constants of the energy transfer processes. A fast decay component in the picosecond or femtosecond timescale at the chlorophyll emission wavelength, following excitation of this compound, is indicative of efficient energy transfer.
Potential for Drug Development
Beyond its role in photosynthesis, this compound has garnered interest for its potential bioactivities. Studies have shown that this compound exhibits anti-angiogenic, anti-inflammatory, and apoptosis-inducing effects in cancer cells.[4][7] Its unique structure and potent biological activities make it a promising candidate for further investigation in the development of novel therapeutic agents.
Conclusion
This compound is a testament to the remarkable adaptive strategies of marine algae. Its ability to harvest blue-green light and efficiently transfer this energy to the photosynthetic reaction centers, coupled with its photoprotective capabilities, allows these organisms to thrive in challenging light environments. The experimental techniques outlined in this guide provide a framework for the continued investigation of this fascinating pigment. Further research into the biosynthesis and regulation of this compound, as well as its potential applications in biotechnology and medicine, holds significant promise.
References
- 1. researchgate.net [researchgate.net]
- 2. e-algae.org [e-algae.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pigment structure in the light-harvesting protein of the siphonous green alga Codium fragile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Green Algal Carotenoid, as a Novel Functional Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photoprotective Role of Neoxanthin in Plants and Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xanthophyll cycle – a mechanism protecting plants against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Siphonein enables an effective photoprotective triplet-quenching mechanism in green algal light-harvesting complexes [research.unipd.it]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
- 13. Absorption and Tissue Distribution of this compound from Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Application of time-resolved polarization fluorescence spectroscopy in the femtosecond range to photosynthetic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Siphonaxanthin from Marine Algae: Detailed Application Notes and Protocols for Extraction
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the extraction of siphonaxanthin, a keto-carotenoid with significant therapeutic potential, from marine algae. This compound has demonstrated potent anti-angiogenic, apoptosis-inducing, and anti-inflammatory properties, making it a compound of high interest for drug development.[1][2] This application note details various extraction methodologies, from conventional solvent-based techniques to advanced green technologies, complete with comparative data and step-by-step protocols.
Introduction to this compound and its Marine Algal Sources
This compound is a unique xanthophyll found predominantly in certain species of green marine algae (Chlorophyta), where it plays a role in light harvesting, particularly in the blue-green light spectrum prevalent in underwater environments.[1][3] Key algal sources for this compound include species from the genus Codium, such as Codium fragile and Codium cylindricum, as well as other siphonaceous green algae.[4][5][6] Its distinct chemical structure, featuring a hydroxyl group at the C19 position, is believed to contribute to its enhanced biological activities compared to other carotenoids like fucoxanthin.[1]
Comparative Analysis of this compound Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound while minimizing degradation. This section provides a comparative overview of various techniques.
Table 1: Comparison of this compound Extraction Methods from Marine Algae
| Extraction Method | Principle | Typical Solvents/Enzymes | Key Parameters | Advantages | Disadvantages |
| Solvent Extraction | Leaching of this compound from the algal matrix using organic solvents. | Acetone, Ethanol, Methanol, Hexane, Chloroform:Methanol mixtures[7] | Solvent type, Solid-to-solvent ratio, Temperature, Time | Simple, low initial investment. | High solvent consumption, potential for toxic solvent residues, lower efficiency for some matrices. |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances solvent penetration and mass transfer.[8] | Ethanol, Acetone | Ultrasonic power, Frequency, Time, Temperature, Solid-to-solvent ratio | Reduced extraction time, lower solvent consumption, increased yield compared to conventional methods.[8][9] | Potential for localized heating and degradation of sensitive compounds if not controlled. |
| Pressurized Liquid Extraction (PLE) | Use of solvents at elevated temperatures and pressures to increase extraction efficiency.[4][10] | Ethanol, Acetone, Dichloromethane | Temperature, Pressure, Solvent type, Static/Dynamic extraction time | High extraction efficiency, reduced solvent consumption and extraction time.[10][11] | High initial equipment cost, potential for thermal degradation at high temperatures. |
| Supercritical CO2 (SC-CO2) Extraction | Utilizes supercritical carbon dioxide as a "green" solvent. | Supercritical CO2, Ethanol (co-solvent) | Pressure, Temperature, CO2 flow rate, Co-solvent percentage | Environmentally friendly, tunable selectivity, solvent-free final product.[12] | High initial investment, may require a co-solvent for polar compounds like this compound.[13] |
| Enzyme-Assisted Extraction (EAE) | Enzymatic hydrolysis of the algal cell wall to release intracellular contents.[14] | Cellulase, Protease, Hemicellulase, Pectinase | Enzyme concentration, pH, Temperature, Incubation time | High specificity, mild extraction conditions, potentially higher yields.[14][15] | Cost of enzymes, requires optimization of enzymatic conditions. |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key extraction methods. It is recommended to start with a pre-treatment of the algal biomass, which typically involves washing with fresh water to remove salt and debris, followed by freeze-drying or oven-drying at low temperatures (e.g., 40-50°C) to a constant weight. The dried algae should be ground into a fine powder to increase the surface area for extraction.
Protocol 1: Conventional Solvent Extraction
This protocol is a baseline method for this compound extraction.
Materials:
-
Dried, powdered marine algae (e.g., Codium fragile)
-
Acetone (or Ethanol)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Glassware (beakers, flasks)
-
Filter paper
Procedure:
-
Weigh 10 g of dried algal powder and place it in a 250 mL flask.
-
Add 100 mL of acetone (a 1:10 solid-to-solvent ratio).
-
Stir the mixture on a magnetic stirrer for 4-6 hours at room temperature, protected from light.
-
Separate the extract from the algal residue by centrifugation at 4000 rpm for 10 minutes.
-
Decant the supernatant (the extract).
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery.
-
Combine all the supernatants.
-
Concentrate the combined extract using a rotary evaporator at a temperature below 40°C.
-
The resulting crude this compound extract can be stored at -20°C for further purification.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol utilizes ultrasonic energy to enhance extraction efficiency.
Materials:
-
Dried, powdered marine algae
-
Ethanol (95%)
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Suspend 5 g of dried algal powder in 100 mL of 95% ethanol in a beaker (1:20 solid-to-solvent ratio).
-
Place the beaker in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic treatment at a frequency of 35 kHz and a power of 200 W for 30 minutes. Maintain the temperature of the mixture below 40°C using a cooling jacket or by placing the beaker in an ice bath.[16]
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the solid residue.
-
Collect the supernatant.
-
Re-extract the residue with another 50 mL of ethanol under the same ultrasonic conditions for 15 minutes.
-
Combine the supernatants and concentrate them using a rotary evaporator at a temperature below 40°C.
-
Store the crude extract at -20°C.
Protocol 3: Pressurized Liquid Extraction (PLE)
This protocol describes an automated and rapid extraction method.
Materials:
-
Dried, powdered marine algae
-
Ethanol (90%)
-
Pressurized Liquid Extraction system
-
Extraction cells
-
Collection vials
Procedure:
-
Mix the dried algal powder with a dispersing agent like diatomaceous earth.
-
Pack the mixture into a stainless-steel extraction cell.
-
Place the cell into the PLE system.
-
Set the extraction parameters. Based on studies on other carotenoids, the following are recommended starting points:[2]
-
Solvent: 90% Ethanol
-
Temperature: 60°C to 100°C (optimization is recommended, as higher temperatures may cause degradation)[10]
-
Pressure: 1500 psi
-
Static Extraction Time: 10 minutes
-
Number of Cycles: 2
-
-
Initiate the extraction process. The system will automatically heat and pressurize the cell, perform the static extraction, and then flush the extract into a collection vial.
-
Evaporate the solvent from the collected extract under a stream of nitrogen or using a rotary evaporator.
-
Store the concentrated extract at -20°C.
Protocol 4: Supercritical CO2 (SC-CO2) Extraction
This protocol outlines a green extraction technique.
Materials:
-
Dried, powdered marine algae
-
Supercritical Fluid Extraction system
-
High-purity liquid carbon dioxide
-
Ethanol (as co-solvent)
Procedure:
-
Load the dried algal powder into the extraction vessel of the SC-CO2 system.
-
Set the extraction parameters. For polar carotenoids, a co-solvent is generally necessary.[13] Recommended starting conditions are:
-
Pressure: 300-400 bar
-
Temperature: 50-60°C
-
CO2 Flow Rate: 2-4 L/min
-
Co-solvent: 10-15% Ethanol
-
Extraction Time: 2-3 hours
-
-
Begin the extraction. The supercritical CO2 with the ethanol co-solvent will pass through the algal biomass, dissolving the this compound.
-
The extract is then depressurized in a separator, causing the CO2 to return to a gaseous state and leaving behind the this compound extract.
-
The collected extract, which will contain the ethanol co-solvent, can be concentrated further if necessary.
-
Store the extract at -20°C.
Protocol 5: Enzyme-Assisted Extraction (EAE)
This protocol uses enzymes to break down the algal cell wall for improved extraction.
Materials:
-
Fresh or rehydrated marine algae
-
Cellulase (from Trichoderma reesei or Aspergillus niger)[14]
-
Protease (e.g., Alcalase, Neutrase)[10]
-
Phosphate buffer (pH optimized for enzyme activity, typically pH 5.0-7.0)
-
Shaking water bath or incubator
-
Centrifuge and centrifuge tubes
-
Ethanol or Acetone for subsequent solvent extraction
Procedure:
-
Resuspend 10 g of algal biomass (wet weight) in 100 mL of the appropriate phosphate buffer in a flask.
-
Add the enzymes. A combination of cellulase (e.g., 2% w/w of dry biomass) and protease (e.g., 1% w/w of dry biomass) is often effective.
-
Incubate the mixture in a shaking water bath at the optimal temperature for the enzymes (e.g., 50°C) for 4-6 hours.
-
After incubation, inactivate the enzymes by heating the mixture to 90°C for 10 minutes.
-
Cool the mixture to room temperature.
-
Perform a solvent extraction on the enzyme-treated slurry using acetone or ethanol as described in Protocol 1 (steps 2-9). The prior enzymatic degradation of the cell wall should lead to a higher yield of this compound.
Protocol 6: Purification of this compound by Preparative HPLC
This protocol is for the purification of this compound from the crude extract.
Materials:
-
Crude this compound extract
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 or C30 preparative HPLC column (e.g., 250 x 10 mm, 5 µm)
-
HPLC-grade solvents: Methanol, Acetonitrile, Water, Ethyl Acetate
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Dissolve the crude this compound extract in a small volume of the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Set up the preparative HPLC system with a C18 or C30 column. C30 columns are often preferred for carotenoid separations.
-
A common mobile phase system for carotenoid separation is a gradient of methanol/water to a more non-polar solvent like ethyl acetate or methyl-tert-butyl ether (MTBE). A suggested starting gradient is:
-
Mobile Phase A: Methanol:Water (90:10, v/v)
-
Mobile Phase B: Ethyl Acetate
-
Gradient: 0-20 min, 0-100% B; 20-25 min, 100% B; 25-30 min, 100-0% B.
-
Flow Rate: 4-5 mL/min (adjust based on column dimensions and pressure limits).
-
-
Set the detector to monitor at the maximum absorbance of this compound (around 450-460 nm).
-
Inject the sample onto the column.
-
Collect the fraction corresponding to the this compound peak.
-
Combine the collected fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified this compound.
-
Confirm the purity of the final product using analytical HPLC. Store the purified this compound at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the described extraction methods.
Caption: General workflows for this compound extraction methods.
Caption: Workflow for the purification of this compound.
Conclusion
The extraction of this compound from marine algae can be achieved through a variety of methods, each with its own set of advantages and limitations. For laboratory-scale research and initial screening, conventional solvent extraction and ultrasound-assisted extraction offer a good balance between simplicity and efficiency. For larger-scale production and applications in drug development where purity and the absence of residual solvents are critical, pressurized liquid extraction and supercritical CO2 extraction are superior, albeit with higher initial costs. Enzyme-assisted extraction presents a promising green alternative that can significantly enhance extraction yields by targeting the recalcitrant algal cell wall. The selection of the optimal method will depend on the specific research or production goals, available resources, and desired scale of operation. Subsequent purification by preparative HPLC is essential to obtain high-purity this compound for in-depth biological and pharmacological studies.
References
- 1. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sustainable Green Extraction of Carotenoid Pigments: Innovative Technologies and Bio-Based Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a novel this compound biosynthetic precursor in Codium fragile that accumulates only by exposure to blue-green light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JP2013051892A - Method for producing this compound and/or siphonein - Google Patents [patents.google.com]
- 8. hielscher.com [hielscher.com]
- 9. mdpi.com [mdpi.com]
- 10. longdom.org [longdom.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. phasex4scf.com [phasex4scf.com]
- 13. Co-solvent selection for supercritical fluid extraction of astaxanthin and other carotenoids from Penaeus monodon waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of Enzyme-Assisted Extraction for the Recovery of Natural Bioactive Compounds for Nutraceutical and Pharmaceutical Applications [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimisation of Ultrasound Frequency, Extraction Time and Solvent for the Recovery of Polyphenols, Phlorotannins and Associated Antioxidant Activity from Brown Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Purity Siphonaxanthin Purification
Introduction
Siphonaxanthin is a unique keto-carotenoid found in siphonaceous green algae, such as those from the Codium genus.[1][2] This compound has garnered significant interest within the scientific and pharmaceutical communities due to its potent biological activities. Research has demonstrated its capabilities as an anti-angiogenic agent, an inducer of apoptosis in cancer cells, and an anti-inflammatory compound.[1][3][4] For instance, this compound can inhibit the viability of human leukemia HL-60 cells and suppress the growth of breast cancer cell subtypes.[4][5] Its anti-angiogenic effects are attributed to the downregulation of signal transduction by fibroblast growth factor receptor-1 (FGFR-1) in vascular endothelial cells.[1][4][6] Given its therapeutic potential, the development of robust and efficient purification techniques to obtain high-purity this compound is critical for pre-clinical and clinical research.
These application notes provide a comprehensive overview of the methodologies for extracting and purifying this compound to a high degree of purity, intended for researchers, scientists, and professionals in drug development.
Overall Purification Workflow
The purification of this compound from raw algal biomass is a multi-step process designed to isolate the target molecule from a complex mixture of lipids, chlorophylls, and other carotenoids. The general workflow involves extraction, chromatographic separation, and a final polishing step such as crystallization to achieve high purity.
Figure 1: General workflow for the purification of high-purity this compound.
Experimental Protocols
Protocol 1: Extraction of this compound from Green Algae
This protocol details the initial extraction of carotenoids from algal biomass. The primary goal is to efficiently extract this compound while minimizing degradation.
1.1. Materials:
-
Fresh or freeze-dried green algae (e.g., Codium fragile, Codium cylindricum).[1][7]
-
Organic solvent: Methanol or Ethanol (HPLC grade).
-
Mortar and pestle or high-speed homogenizer.
-
Centrifuge and centrifuge tubes.
-
Rotary evaporator.
-
Filtered nitrogen gas.
1.2. Procedure:
-
Weigh the freeze-dried algal biomass. If using fresh algae, pat dry to remove excess water.
-
Grind the biomass to a fine powder using a mortar and pestle with liquid nitrogen to prevent enzymatic degradation.
-
Suspend the powdered biomass in an organic solvent (e.g., methanol) in a flask. A common ratio is 1:10 to 1:20 (w/v).
-
Perform the extraction at a low temperature (e.g., 2°C to 5°C) for 3 to 6 hours with constant stirring to maximize yield and minimize isomerization.[2]
-
Separate the biomass from the solvent by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the crude carotenoid extract.
-
Repeat the extraction process (steps 3-5) on the pellet two more times to ensure complete recovery.
-
Pool the supernatants and concentrate the extract using a rotary evaporator at a temperature below 40°C.
-
Dry the final crude extract under a gentle stream of nitrogen gas and store it at -80°C in the dark until further purification.[7]
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a highly effective method for isolating this compound from other pigments in the crude extract to a purity of over 98%.[7]
2.1. Materials:
-
Crude this compound extract.
-
HPLC system with a preparative column (e.g., C18 or C30).
-
Mobile phase solvents: Acetonitrile, Methanol, Dichloromethane, Water (all HPLC grade).
-
Photodiode Array (PDA) detector.
-
Fraction collector.
2.2. Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Set up the preparative HPLC system. The specific column and mobile phase may require optimization. A C30 column is often preferred for carotenoid separation.
-
Equilibrate the column with the starting mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Run the separation using a gradient elution program. Monitor the separation at the absorption maximum of this compound (approximately 450 nm).[7]
-
Collect the fractions corresponding to the this compound peak, which can be identified by its characteristic UV-Vis spectrum.[7]
-
Pool the high-purity fractions and evaporate the solvent using a rotary evaporator.
-
Store the purified this compound at -80°C under a nitrogen atmosphere.
Protocol 3: Crystallization for Final Polishing
Crystallization can be employed as a final step to achieve the highest possible purity and to obtain this compound in a stable, crystalline form. The vapor diffusion method is suitable for small quantities.[8]
3.1. Materials:
-
Purified this compound (>95%).
-
A good solvent in which this compound is soluble (e.g., Tetrahydrofuran (THF), Acetone).
-
An anti-solvent in which this compound is insoluble (e.g., n-hexane, water).
-
Small inner vial and a larger outer vial with an airtight seal.
3.2. Procedure (Vapor Diffusion):
-
Dissolve the purified this compound in a minimal amount of the "good" solvent in the small inner vial.
-
Place a small volume of the "anti-solvent" in the larger outer vial.
-
Place the open inner vial inside the larger outer vial and seal the system tightly.[8]
-
Allow the system to stand undisturbed at a constant, cool temperature (e.g., 4°C).
-
The anti-solvent will slowly diffuse as vapor into the inner vial, reducing the solubility of this compound and inducing crystallization over several days or weeks.
-
Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and gently wash the crystals with the anti-solvent.
-
Dry the crystals under vacuum.
Data Summary Tables
Table 1: Summary of Extraction Parameters
| Parameter | Condition | Source Alga | Reference |
|---|---|---|---|
| Solvent | Methanol | Codium sp. | [2] |
| Temperature | 1°C - 10°C (Optimal: 2°C - 5°C) | Codium sp. | [2] |
| Duration | 1 - 12 hours (Optimal: 3 - 6 hours) | Codium sp. |[2] |
Table 2: Illustrative HPLC Purification Parameters
| Parameter | Specification | Purpose | Reference |
|---|---|---|---|
| System | Shimadzu LC-6 or equivalent | Pumping and Injection | [7] |
| Column | C18 or C30 Reverse-Phase | Separation of Carotenoids | General Practice |
| Mobile Phase | Gradient of Acetonitrile/Methanol/Water | Elution of this compound | General Practice |
| Detector | Photodiode Array (PDA) Detector | Peak identification by spectrum | [7] |
| Wavelength | 450 nm | Monitoring this compound | [7] |
| Achieved Purity | >98% | High-purity isolate | [7] |
| Confirmation | LC-MS | Molecular Weight Verification |[7] |
Biological Activity and Signaling Pathways
High-purity this compound is crucial for accurately studying its mechanism of action. This compound exerts potent anti-angiogenic effects by inhibiting the FGF-2-mediated signaling pathway. It suppresses the expression of FGF-2 and its receptor, FGFR-1, which in turn down-regulates the phosphorylation of key downstream proteins like ERK1/2 and Akt, ultimately inhibiting endothelial cell proliferation and migration.[1][6] Concurrently, it induces apoptosis in cancer cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the activation of caspase-3.[1][6]
Figure 2: Key signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. JP2013051892A - Method for producing this compound and/or siphonein - Google Patents [patents.google.com]
- 3. This compound, a carotenoid from green algae, suppresses advanced glycation end product-induced inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a green algal carotenoid, as a novel functional compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits the growth of breast cancer cell subtypes by modulating the expression of cellular proteins associated with antioxidant defence, cell survival and apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Absorption and Tissue Distribution of this compound from Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. unifr.ch [unifr.ch]
Siphonaxanthin Delivery for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective delivery of siphonaxanthin, a marine carotenoid with significant therapeutic potential, in various in vitro experimental settings. Due to its hydrophobic nature, appropriate delivery methods are crucial for obtaining accurate and reproducible results in cell-based assays. This document outlines detailed protocols for direct solubilization using DMSO, as well as advanced delivery systems including liposomes and cyclodextrin complexes, to enhance the bioavailability of this compound in your research.
Overview of this compound's Bioactivities
This compound, a keto-carotenoid found in green algae, has demonstrated potent anti-cancer, anti-inflammatory, and anti-angiogenic properties in a variety of in vitro models. Its effects are often more potent than those of other well-studied carotenoids like fucoxanthin.[1][2] Understanding its mechanism of action is key to harnessing its therapeutic potential.
Table 1: Summary of this compound's In Vitro Biological Effects
| Cell Line | Biological Effect | Effective Concentration | Reference |
| HL-60 (Human Leukemia) | Induces apoptosis, reduces cell viability | 20 µM | [2][3] |
| MCF-7 (Breast Cancer) | Inhibits cell viability | 5 µM | [4] |
| MDA-MB-231 (Breast Cancer) | Inhibits cell viability | 5 µM | [4] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Suppresses cell proliferation | 2.5 µM | [5][6] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Inhibits tube formation | 10-25 µM | [5][6] |
| RAW264 (Macrophage) | Suppresses AGE-induced inflammatory responses | 0.5-1.0 µM | [7] |
This compound Delivery Methods: Protocols
The lipophilic nature of this compound necessitates specific solubilization techniques for its use in aqueous cell culture media. Below are three validated methods for preparing this compound for in vitro studies.
Direct Solubilization using Dimethyl Sulfoxide (DMSO)
This is the most straightforward method for preparing this compound for cell culture experiments. However, it is critical to control the final DMSO concentration to avoid solvent-induced cytotoxicity.
Protocol:
-
Stock Solution Preparation:
-
Weigh out the desired amount of purified this compound powder in a sterile microcentrifuge tube.
-
Add cell culture-grade DMSO to dissolve the this compound and create a high-concentration stock solution (e.g., 10-20 mM).
-
Gently vortex or sonicate briefly to ensure complete dissolution. The solution should be clear and free of precipitates.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to prevent degradation. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% (v/v) to minimize solvent toxicity. For sensitive cell lines, a lower concentration (e.g., 0.05%) may be necessary.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration used to deliver this compound.
-
Liposomal Encapsulation
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds like this compound, improving their stability and delivery into cells. The thin-film hydration method is a common technique for preparing liposomes.
Protocol:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve this compound and a suitable lipid mixture (e.g., soy phosphatidylcholine and cholesterol in a 4:1 molar ratio) in an organic solvent such as chloroform or a chloroform:methanol mixture.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with a sterile aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask. The temperature of the hydration buffer should be above the phase transition temperature of the lipids used.
-
The hydration process will cause the lipid film to swell and detach, forming multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification and Sterilization:
-
Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.
-
Sterilize the final liposome suspension by filtration through a 0.22 µm syringe filter.
-
-
Application to Cells:
-
Add the desired volume of the this compound-loaded liposome suspension to the cell culture medium.
-
Include "empty" liposomes (without this compound) as a control.
-
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility.
Protocol:
-
Preparation of the Cyclodextrin Solution:
-
Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in sterile water or buffer at a desired concentration (e.g., 1-5% w/v).
-
-
Complexation:
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Slowly add the this compound solution dropwise to the cyclodextrin solution while stirring vigorously.
-
Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
-
Solvent Removal and Lyophilization:
-
Remove the organic solvent by evaporation under reduced pressure.
-
Freeze-dry (lyophilize) the aqueous solution to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
-
Preparation of Working Solution:
-
The lyophilized powder can be readily dissolved in cell culture medium to the desired final concentration.
-
A control with the same concentration of the cyclodextrin alone should be included in the experiments.
-
Experimental Protocols
The following are generalized protocols for key experiments cited in this compound research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (prepared using one of the delivery methods described above) and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Methodology:
-
Culture cells on coverslips or in chamber slides and treat them with this compound or a vehicle control.
-
Fix the cells with a freshly prepared paraformaldehyde solution.
-
Permeabilize the cells with a solution of Triton X-100 in PBS.
-
Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTP, according to the manufacturer's instructions.
-
Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways.
Methodology:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Caspase-3, p-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Methodology:
-
Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.
-
Seed endothelial cells (e.g., HUVECs) onto the matrix-coated wells in the presence of various concentrations of this compound or a vehicle control.
-
Incubate the cells for 4-18 hours to allow for tube formation.
-
Visualize the tube-like structures using a light microscope and capture images.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its in vitro evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a marine carotenoid from green algae, effectively induces apoptosis in human leukemia (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits the growth of breast cancer cell subtypes by modulating the expression of cellular proteins associated with antioxidant defence, cell survival and apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-angiogenic effect of this compound from green alga, Codium fragile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Green Algal Carotenoid, as a Novel Functional Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Siphonaxanthin as a Therapeutic Agent in Preclinical Studies
Introduction
Siphonaxanthin is a keto-carotenoid found in specific marine green algae, such as those from the Codium and Caulerpa genera.[1][2] Unlike more common carotenoids, this compound possesses unique structural features, including an additional hydroxyl group, which may contribute to its potent biological activities.[1] Preclinical research has highlighted its potential as a therapeutic agent, demonstrating significant anti-cancer, anti-angiogenic, and anti-inflammatory properties.[1][2][3][4] These findings suggest that this compound could be a valuable compound for further investigation in drug development for oncology and inflammatory diseases. This document provides a summary of the quantitative data from preclinical studies, detailed protocols for key experiments, and visualizations of the molecular pathways involved.
Data Presentation: Summary of Preclinical Efficacy
The therapeutic effects of this compound have been quantified in various in vitro and ex vivo models. The following tables summarize the key findings.
Table 1: Anti-Angiogenic Effects of this compound
| Assay Type | Model System | Concentration | Observed Effect | Citation(s) |
| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 2.5 µM | ~50% suppression of proliferation | [5][6] |
| Tube Formation | HUVECs | 10 µM | 44% suppression of tube length | [4][5][6] |
| Tube Formation | HUVECs | 25 µM | Complete inhibition of tube formation | [1][4][6] |
| Microvessel Outgrowth | Rat Aortic Ring (ex vivo) | > 2.5 µM | Significant, dose-dependent reduction in outgrowth | [1][4][6] |
Table 2: Anti-Cancer Effects of this compound
| Assay Type | Cell Line | Concentration | Time | Observed Effect | Citation(s) |
| Cell Viability | Human Leukemia (HL-60) | 20 µM | 6 h | Marked reduction in cell viability | [1][4][7] |
| Cell Viability | Luminal Breast Cancer (MCF-7) | 5 µM | - | Inhibition of cell viability | [8][9] |
| Cell Viability | Triple-Negative Breast Cancer (MDA-MB-231) | 5 µM | - | Inhibition of cell viability | [8][9] |
| Apoptosis | Human Leukemia (HL-60) | - | - | Increased TUNEL-positive cells and chromatin condensation | [1][7] |
| Cellular Uptake | Human Leukemia (HL-60) | - | - | 2-fold higher uptake than fucoxanthin | [1] |
Table 3: Anti-Inflammatory Effects of this compound
| Model System | Inducing Agent | Effect Measured | Observed Result | Citation(s) |
| RAW264 Macrophages | Advanced Glycation End Products (AGEs) | Nitric Oxide (NO) Generation | Significant suppression | [3] |
| RAW264 Macrophages & HUVECs | Advanced Glycation End Products (AGEs) | mRNA expression of IL-6 & adhesion molecules | Significant suppression | [3] |
| RAW264 Macrophages & HUVECs | Advanced Glycation End Products (AGEs) | NF-κB Activation | Significant inhibition | [3] |
| Mast Cells (RBL-2H3) | Antigen | Degranulation | Inhibitory effect | [1][2] |
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating several key cellular signaling pathways.
Induction of Apoptosis in Cancer Cells
This compound promotes apoptosis in cancer cells through both intrinsic and extrinsic pathways. It downregulates the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspase-3.[1][7] Concurrently, it upregulates the expression of Death Receptor 5 (DR5) and GADD45α, sensitizing cancer cells to apoptosis.[4][7]
Figure 1: this compound's pro-apoptotic signaling pathways.
Inhibition of Cancer Cell Survival Pathways
In breast cancer cells, this compound has been shown to suppress key survival signaling pathways. It inhibits the expression of the antioxidant enzyme SOD-2 and its transcription factor Nrf2.[9] Furthermore, it blocks the activation of pro-survival markers such as pAkt, pERK1/2, and the redox-sensitive transcription factor NF-κB.[9]
Figure 2: this compound's inhibition of cell survival signals.
Anti-Angiogenic Mechanism
The anti-angiogenic activity of this compound is attributed to its ability to down-regulate signal transduction involving fibroblast growth factors.[1] It suppresses the mRNA expression of Fibroblast Growth Factor 2 (FGF-2) and its receptor (FGFR-1), which are crucial for endothelial cell proliferation and the formation of new blood vessels.[1]
References
- 1. This compound, a Green Algal Carotenoid, as a Novel Functional Compound [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a carotenoid from green algae, suppresses advanced glycation end product-induced inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Green Algal Carotenoid, as a Novel Functional Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-angiogenic effect of this compound from green alga, Codium fragile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a marine carotenoid from green algae, effectively induces apoptosis in human leukemia (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Related Videos - this compound inhibits the growth of breast cancer cell subtypes by modulating the expression of cellular proteins associated with antioxidant defence, cell survival and apoptosis signaling [visualize.jove.com]
- 9. This compound inhibits the growth of breast cancer cell subtypes by modulating the expression of cellular proteins associated with antioxidant defence, cell survival and apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Siphonaxanthin Permeability Studies Using Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siphonaxanthin, a keto-carotenoid found in green algae, has garnered significant interest for its potential health benefits, including anti-inflammatory and anti-obesity properties.[1] Understanding the intestinal permeability of this compound is crucial for evaluating its oral bioavailability and developing it as a nutraceutical or therapeutic agent. The Caco-2 cell monolayer model is a well-established in vitro system that mimics the human intestinal epithelium and is widely used to predict the oral absorption of compounds.[2] These application notes provide a detailed protocol for assessing the permeability of this compound using the Caco-2 cell model.
The intestinal absorption of carotenoids is a complex process that involves passive diffusion and protein-mediated transport. Key transporters involved in the uptake of carotenoids across the apical membrane of enterocytes are Scavenger Receptor Class B Type I (SR-BI) and Niemann-Pick C1-like 1 (NPC1L1).[3] Pharmacological inhibition of NPC1L1 has been shown to suppress the uptake of this compound in differentiated Caco-2 cells, indicating its role in the facilitated diffusion of this carotenoid.[3]
Data Presentation
Table 1: Caco-2 Permeability and Uptake Data for Carotenoids
| Compound | Concentration (µM) | Incubation Time (h) | Apparent Permeability (Papp) (cm/s) | Cellular Uptake/Transport (%) | Reference |
| β-Carotene | 1 | 16 | Not Reported | ~11% (uptake + secretion) | [5] |
| Not Specified | 5 | 0.11 x 10⁻⁶ | 0.8% (transport) | [6] | |
| Lutein | 1 | 16 | Not Reported | ~7% (uptake + secretion) | [5] |
| 5 | 0.5 - 3 | Not Reported | Saturable uptake observed | [7] | |
| This compound | 1 nmol/well | 1 - 24 | Not Reported | Linearly increasing cellular concentration up to 3h | [4][8] |
Experimental Protocols
This section provides a detailed methodology for conducting Caco-2 cell permeability assays to evaluate this compound.
Caco-2 Cell Culture and Maintenance
-
Cell Line: Caco-2 cells (ATCC HTB-37).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.
Seeding Caco-2 Cells on Transwell® Inserts
-
Transwell® Inserts: Use 12-well or 24-well Transwell® inserts with a 0.4 µm pore size polycarbonate membrane.
-
Seeding Density: Seed Caco-2 cells at a density of approximately 6 x 10⁴ cells/cm².
-
Differentiation: Culture the cells on the Transwell® inserts for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with well-developed tight junctions. Change the culture medium in both the apical and basolateral chambers every 2-3 days.
Assessment of Caco-2 Monolayer Integrity
The integrity of the Caco-2 cell monolayer is critical for obtaining reliable permeability data. This is assessed by measuring the Transepithelial Electrical Resistance (TEER).
-
TEER Measurement:
-
Use a voltohmmeter with "chopstick" electrodes (e.g., Millicell® ERS-2).
-
Before measurement, equilibrate the cell monolayers in pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at 37°C for 30 minutes.
-
Measure the electrical resistance across the monolayer.
-
Subtract the resistance of a blank insert (without cells) from the resistance of the cell monolayer and multiply by the surface area of the insert to obtain the TEER value in Ω·cm².
-
Acceptance Criterion: Monolayers with TEER values >250 Ω·cm² are generally considered suitable for permeability experiments.[9]
-
This compound Permeability Assay (Apical to Basolateral Transport)
This protocol assesses the transport of this compound from the apical (intestinal lumen) to the basolateral (blood) side.
-
Preparation of this compound Dosing Solution:
-
Due to its lipophilic nature, this compound should be dissolved in a suitable vehicle (e.g., DMSO) and then diluted in the transport buffer to the desired final concentration. The final DMSO concentration should typically be less than 1% to avoid cytotoxicity.
-
To mimic physiological conditions, this compound can be incorporated into mixed micelles.[7]
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer (HBSS).
-
Add fresh transport buffer to the basolateral chamber (e.g., 1.5 mL for a 12-well plate).
-
Add the this compound dosing solution to the apical chamber (e.g., 0.5 mL for a 12-well plate).
-
Incubate the plates at 37°C on an orbital shaker to minimize the unstirred water layer.
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber.
-
Immediately after each sampling, replace the volume withdrawn with fresh, pre-warmed transport buffer.
-
At the end of the experiment, collect a sample from the apical chamber to determine the initial concentration.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation of Apparent Permeability Coefficient (Papp)
The Papp value is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of this compound across the monolayer (µmol/s), determined from the slope of the cumulative amount of this compound in the basolateral chamber versus time.
-
A is the surface area of the Transwell® membrane (cm²).
-
C₀ is the initial concentration of this compound in the apical chamber (µmol/cm³ or µmol/mL).
Mandatory Visualizations
Experimental workflow for this compound Caco-2 permeability assay.
Signaling pathway for carotenoid uptake in intestinal cells.
References
- 1. Absorption and Tissue Distribution of this compound from Green Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal Absorption and Anti-Inflammatory Effects of Siphonein, a this compound Fatty Acid Ester from Green Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption and Tissue Distribution of this compound from Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. article.imrpress.com [article.imrpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Lutein transport by Caco-2 TC-7 cells occurs partly by a facilitated process involving the scavenger receptor class B type I (SR-BI) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Permeability of the Cyanotoxin Microcystin-RR across a Caco-2 Cells Monolayer [mdpi.com]
Siphonaxanthin as a Natural Colorant in Food Technology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siphonaxanthin is a keto-carotenoid pigment found in certain species of edible green algae, such as Codium fragile and Caulerpa lentillifera.[1][2] Unlike many terrestrial plant carotenoids, this compound possesses unique structural features, including a hydroxyl group at the C19 position, which contributes to its notable biological activities.[1] Beyond its function as a natural colorant, this compound is recognized for its potential health-promoting properties, including anti-inflammatory, anti-angiogenic, and apoptosis-inducing effects, making it a promising bifunctional ingredient for the development of functional foods and nutraceuticals.[3][4]
These application notes provide a summary of the current scientific understanding of this compound for its use in food technology, including its physicochemical properties, biological activities, and detailed experimental protocols for its extraction, quantification, and analysis.
Physicochemical Properties and Bioactivities
This compound's potential as a high-value natural food colorant is underscored by its vibrant color and significant biological activities. A summary of its key quantitative data is presented in Table 1.
| Property | Value / Description | Source(s) |
| Source | Edible green algae (Codium fragile, Caulerpa lentillifera, Umbraulva japonica, Codium cylindricum) | [1][2] |
| Concentration in Algae | 0.03% - 0.1% of dry weight (~230 µg/g in Codium cylindricum) | [1][2] |
| Appearance | Orange-red pigment (inferred from carotenoid class) | N/A |
| UV-Vis λmax | ~450 nm | [2] |
| Molecular Weight | 600.85 g/mol (C₄₀H₅₆O₄) | N/A |
| Antioxidant Capacity | Contributes significantly to peroxyl radical scavenging. ORAC value for Nephroselmis sp. extract (containing this compound) was 188.32 µg TE/mg. | [5] |
| Bioavailability | Cellular uptake is 2-fold higher than fucoxanthin. Absorbed in the intestine and can be detected in plasma. | [1] |
| Biological Activities | Anti-inflammatory, anti-angiogenic, apoptosis-inducing in cancer cells, anti-obesity. | [1][3][5] |
Note: TE = Trolox Equivalents. N/A indicates data not available in the provided search results.
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key cellular signaling pathways. These pathways are critical targets in the research and development of functional foods and drugs for chronic diseases.
Application in Food Technology
Color Properties
This compound is expected to impart a yellow-to-orange hue, characteristic of carotenoids. However, specific quantitative colorimetric data (e.g., CIELAB L, a, b* values) for this compound in various food matrices are not yet well-documented in the scientific literature. The perceived color and its intensity will likely depend on its concentration, the food matrix, and its physical state (e.g., dissolved in oil, encapsulated, or in an emulsion).
Stability Considerations
Specific stability data for this compound are limited. However, based on studies of structurally similar carotenoids like fucoxanthin and astaxanthin, this compound is presumed to be sensitive to degradation by heat, light, oxygen, and extreme pH.[6][7]
-
Temperature: Significant degradation of fucoxanthin is observed at temperatures above 60°C.[7] Thermal processing methods like pasteurization and sterilization could lead to color loss and reduced bioactivity.
-
pH: Fucoxanthin shows very low stability in acidic conditions (pH < 4.0) and is more stable in neutral to alkaline conditions (pH 6.0-10.0).[8] This suggests this compound may be better suited for neutral or low-acid food products.
-
Light: Exposure to light, especially UV light, can cause rapid isomerization and degradation of carotenoids.[6] The use of opaque packaging is recommended for products containing this compound.
-
Oxygen: The unsaturated structure of this compound makes it susceptible to oxidation, leading to bleaching of the color and loss of functionality. Vacuum or modified atmosphere packaging and the inclusion of other antioxidants can mitigate this.
Incorporation into Food Matrices
As a lipophilic compound, this compound is not readily dispersible in aqueous food systems. To overcome this, encapsulation technologies such as nanoemulsification or microencapsulation are necessary. These techniques can improve stability, water dispersibility, and bioavailability.[9][10]
A general workflow for preparing a this compound-fortified food product would involve:
-
Extraction and purification of this compound from algal biomass.
-
Creation of a stable oil-in-water nanoemulsion containing this compound.
-
(Optional) Spray drying the emulsion to create a water-dispersible powder.
-
Incorporation of the liquid nanoemulsion or powder into the final food product (e.g., beverages, yogurts, dressings, or baked goods).
Experimental Protocols
The following protocols are compiled from various scientific sources and provide a basis for the extraction, analysis, and functional assessment of this compound.
Protocol for Extraction and Purification of this compound
This protocol is adapted from methodologies used for extracting this compound from green algae such as Codium fragile.
Materials:
-
Freeze-dried green algae powder
-
Acetone, HPLC grade
-
Hexane, HPLC grade
-
Methanol, HPLC grade
-
Silica gel for column chromatography
-
Deionized water
-
Rotary evaporator
-
Chromatography column
-
Preparative HPLC system with a C18 (ODS) column
Procedure:
-
Extraction: a. Submerge 100 g of freeze-dried algal powder in 1 L of acetone. b. Stir the mixture in the dark at 4°C for 12-24 hours. c. Filter the mixture to separate the algal debris from the acetone extract. d. Repeat the extraction on the residue to ensure complete recovery. e. Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Solvent Partitioning: a. Dissolve the crude extract in hexane. b. Wash the hexane solution with an equal volume of deionized water to remove water-soluble impurities. c. Discard the aqueous phase and collect the hexane phase. d. Evaporate the hexane to yield a concentrated lipid-soluble extract.
-
Silica Gel Column Chromatography: a. Pack a chromatography column with silica gel slurried in hexane. b. Load the concentrated extract onto the column. c. Elute the column with a stepwise gradient of acetone in hexane (e.g., 10%, 20%, 30%, 40% acetone). d. Collect fractions and monitor by thin-layer chromatography or HPLC to identify this compound-rich fractions (typically eluting at higher acetone concentrations).
-
Preparative HPLC Purification: a. Combine and concentrate the this compound-rich fractions. b. Purify the concentrate using a preparative HPLC system equipped with a C18 (ODS) column. c. Use a mobile phase such as acetonitrile:methanol:water (75:15:10, v/v/v). d. Collect the peak corresponding to this compound (monitor at ~450 nm). e. Evaporate the solvent to obtain purified this compound. Confirm purity (>95%) by analytical HPLC. f. Store the purified pigment at -80°C under nitrogen to prevent degradation.
Protocol for Quantification by HPLC
Materials:
-
Purified this compound standard
-
HPLC system with a photodiode array (PDA) detector
-
Analytical C18 column (e.g., 4.6 mm × 250 mm, 5 µm)
-
Acetonitrile, methanol, water (HPLC grade)
-
Samples containing this compound (e.g., algal extracts, fortified food)
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound in ethanol or another suitable solvent. Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent (e.g., acetone or ethanol). Centrifuge to remove particulates and filter the supernatant through a 0.45 µm syringe filter.
-
HPLC Conditions: a. Mobile Phase: Isocratic elution with acetonitrile:methanol:water (75:15:10, v/v/v). b. Flow Rate: 1.0 mL/min. c. Column Temperature: 25°C. d. Detection Wavelength: 450 nm. e. Injection Volume: 20 µL.
-
Analysis: a. Inject the standards to generate a calibration curve of peak area versus concentration. b. Inject the prepared samples. c. Identify the this compound peak in the sample chromatogram by comparing the retention time and spectral data with the standard. d. Quantify the amount of this compound in the sample using the standard curve.
Protocol for In Vitro Antioxidant Capacity Assessment (ORAC Assay)
The Oxygen Radical Absorbance Capacity (ORAC) assay measures the scavenging capacity against peroxyl radicals.
Materials:
-
This compound extract/pure compound
-
Trolox (standard)
-
Fluorescein sodium salt (probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) (peroxyl radical generator)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well microplate (black)
-
Microplate reader with fluorescence filters (excitation 485 nm, emission 520 nm)
Procedure:
-
Preparation: Prepare Trolox standards (6.25–100 µM) and this compound samples in phosphate buffer.
-
Assay: a. To each well of the microplate, add 150 µL of the fluorescein working solution. b. Add 25 µL of either the Trolox standard, sample, or a buffer blank. c. Incubate the plate at 37°C for 15 minutes in the microplate reader. d. Initiate the reaction by adding 25 µL of AAPH solution to all wells. e. Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes.
-
Calculation: a. Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank. b. Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC. c. Plot a standard curve of net AUC versus Trolox concentration. d. Determine the ORAC value of the this compound sample from the standard curve and express the results as µmol of Trolox Equivalents (TE) per gram or millimole of the sample.
Safety and Regulatory Status
This compound is found in edible green algae that are part of the traditional diet in some cultures, suggesting it is relatively safe for human consumption.[1] However, there is a lack of formal toxicological studies specifically for this compound as a concentrated food additive. Key points regarding its safety and regulation include:
-
No Established ADI: A formal Acceptable Daily Intake (ADI) has not been established by major regulatory bodies like the FDA or EFSA.
-
Need for Toxicological Data: For approval as a new food additive, comprehensive safety data, including studies on reproductive and developmental toxicity, subchronic and chronic toxicity, and genotoxicity, would be required.[11][12]
-
GRAS Status: It is unlikely to achieve Generally Recognized as Safe (GRAS) status in the US without a consensus of scientific experts on its safety for its intended use, which would require publicly available toxicological data.
Researchers and developers should proceed with the understanding that while this compound shows great promise, a thorough safety assessment will be necessary for its widespread adoption as a food colorant.
References
- 1. This compound, a Green Algal Carotenoid, as a Novel Functional Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Intestinal Absorption and Anti-Inflammatory Effects of Siphonein, a this compound Fatty Acid Ester from Green Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 7. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Microencapsulation of Natural Food Colourants, International Journal of Nutrition and Food Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 11. tarjomefa.com [tarjomefa.com]
- 12. focusontoxpath.com [focusontoxpath.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of Siphonaxanthin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the oral bioavailability of siphonaxanthin. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of relevant quantitative data.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments aimed at enhancing the oral bioavailability of this compound.
1. Formulation & Stability
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| Low encapsulation efficiency of this compound in nanoformulations. | - Inappropriate solvent selection for this compound. - Suboptimal ratio of this compound to carrier material (e.g., lipid, polymer). - Inefficient homogenization or sonication. - Instability of the formulation leading to drug leakage. | - Use a solvent in which this compound is highly soluble for the initial step. - Optimize the drug-to-carrier ratio through a series of small-scale experiments. - Increase homogenization time/pressure or sonication amplitude/duration. - Evaluate the physical and chemical stability of the formulation over time at different storage conditions.[1][2] |
| Visible precipitation or aggregation in the this compound formulation over time. | - Poor colloidal stability of the nanoformulation (low zeta potential). - Ostwald ripening in nanoemulsions. - Temperature fluctuations during storage. - pH changes in the formulation. | - Select surfactants or stabilizers that impart a higher surface charge to the nanoparticles. - Use a combination of emulsifiers or a weighting agent to minimize density differences. - Store formulations at a constant, controlled temperature. - Buffer the formulation to a pH where this compound and the carriers are most stable. |
| Color fading or degradation of this compound in the formulation. | - Exposure to light, oxygen, or high temperatures.[3] - Presence of pro-oxidant metals or reactive oxygen species. - Incompatibility with other excipients in the formulation. | - Prepare and store formulations in amber-colored containers, under an inert atmosphere (e.g., nitrogen), and at refrigerated temperatures.[3] - Incorporate antioxidants such as vitamin E into the formulation. - Conduct compatibility studies with all excipients before finalizing the formulation. |
| Difficulty in scaling up the nanoformulation process from lab to pilot scale. | - Changes in shear forces and mixing efficiency with larger equipment.[4][5] - Batch-to-batch variability in raw materials.[6] - Challenges in maintaining uniform temperature and pressure.[7] | - Optimize process parameters (e.g., homogenization pressure, flow rate) for each scale.[4] - Implement robust quality control for all incoming raw materials. - Utilize process analytical technology (PAT) to monitor critical parameters in real-time. |
2. In Vitro & In Vivo Experiments
| Question/Issue | Possible Cause(s) | Troubleshooting/Solution(s) |
| High variability in carotenoid uptake in Caco-2 cell experiments. | - Inconsistent cell monolayer integrity (variable TEER values). - Incomplete micellarization of this compound in the digestion medium. - Presence of interfering substances in the formulation that affect cell viability. - Carotenoid interactions at the transporter level.[8] | - Only use cell monolayers with TEER values within a pre-defined acceptable range. - Ensure proper simulation of digestion to achieve optimal micellarization. - Perform a cell viability assay (e.g., MTT) with the formulation to rule out toxicity. - Be aware of potential competitive inhibition if studying multiple carotenoids.[8] |
| Low recovery of this compound from plasma or tissue samples. | - Inefficient extraction method. - Degradation of this compound during sample processing. - Adsorption of the lipophilic compound to plasticware. | - Optimize the extraction solvent system and the number of extraction cycles. - Perform all sample processing steps on ice and protected from light. Add an antioxidant like BHT to the extraction solvent. - Use glass or low-retention plasticware for all sample handling. |
| Poor correlation between in vitro and in vivo bioavailability results. | - Limitations of the in vitro model in fully mimicking the complex in vivo environment. - Species differences in intestinal transporters and metabolism between the cell line and the animal model. - First-pass metabolism in the liver not accounted for in the Caco-2 model. | - Use the in vitro model as a screening tool and for mechanistic studies, but rely on in vivo data for definitive bioavailability assessment. - Select an animal model with known similarities in lipid and carotenoid metabolism to humans. - Consider the potential for hepatic metabolism when interpreting in vivo results.[9] |
| Difficulty in identifying and quantifying this compound metabolites in vivo. | - Low concentrations of metabolites. - Lack of commercially available analytical standards for metabolites. - Co-elution with other endogenous compounds in chromatographic analysis. | - Use a highly sensitive analytical technique such as LC-MS/MS.[10] - Isolate and purify metabolites from in vitro metabolism studies (e.g., using liver microsomes) to use as standards. - Optimize the chromatographic method (e.g., gradient, column chemistry) to achieve better separation. |
Data Presentation
Table 1: Comparative Bioavailability and Tissue Distribution of Carotenoids
| Formulation/Study Design | Carotenoid | Model | Key Bioavailability Parameter(s) | Tissue Distribution Highlights | Reference(s) |
| Standard Diet | This compound | ICR Mice | - | Highest accumulation in the stomach and small intestine. Metabolites primarily found in the liver and white adipose tissue (especially mesenteric). | [9][11][12] |
| Chitosan-based Nanoparticles vs. Free | Astaxanthin | In Vivo | Cmax: 2264.03 ± 64.58 ng/mL (nano) vs. 231.45 ± 7.47 ng/mL (free). AUC(0–60) was 6.2 times higher for the nanoformulation. | Not specified. | [13] |
| Liposomes (70% phospholipid) | Astaxanthin | Caco-2 cells | 95.33% cellular uptake. | Not applicable. | [13] |
| Lipid-based Formulations vs. Commercial Supplement | Astaxanthin | Humans | Bioavailability enhanced 1.7 to 3.7 times with lipid-based formulations. | Not specified. | [13] |
Note: Data for astaxanthin is provided as a representative carotenoid to illustrate the potential for bioavailability enhancement with different formulation strategies, as specific comparative data for this compound is limited.
Experimental Protocols
1. Preparation of this compound-Loaded Nanoemulsion
This protocol is adapted from methods for preparing other carotenoid nanoemulsions.[14][15][16]
-
Materials:
-
This compound extract or purified compound
-
Food-grade oil (e.g., medium-chain triglyceride oil)
-
Food-grade emulsifier (e.g., Tween 80, lecithin)
-
Deionized water
-
High-speed homogenizer
-
Ultrasonicator or microfluidizer
-
-
Procedure:
-
Oil Phase Preparation: Dissolve a known concentration of this compound in the food-grade oil. Gently heat and stir until fully dissolved.
-
Aqueous Phase Preparation: Dissolve the emulsifier in deionized water.
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase while mixing with a high-speed homogenizer at 10,000-15,000 rpm for 10-15 minutes to form a coarse emulsion.
-
Nanoemulsion Formation:
-
Ultrasonication: Subject the pre-emulsion to high-power ultrasonication. Optimize sonication time and amplitude to achieve the desired droplet size.
-
Microfluidization: Pass the pre-emulsion through a high-pressure microfluidizer. Optimize the number of passes and pressure to achieve a narrow particle size distribution.
-
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
2. Preparation of this compound-Loaded Liposomes
This protocol is based on the thin-film hydration method.[17][18][19]
-
Materials:
-
This compound
-
Phospholipids (e.g., soy lecithin, phosphatidylcholine)
-
Cholesterol (optional, for membrane stability)
-
Organic solvent (e.g., chloroform, ethanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Bath sonicator or extruder
-
-
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.
-
Hydration: Add the aqueous buffer to the flask and hydrate the lipid film by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Size Reduction:
-
Sonication: Sonicate the MLV suspension in a bath sonicator to form small unilamellar vesicles (SUVs).
-
Extrusion: Pass the MLV suspension through polycarbonate membranes of a defined pore size using an extruder to produce large unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Purification: Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.
-
Characterization: Analyze the liposomes for size, PDI, zeta potential, and encapsulation efficiency.
-
3. In Vitro Digestion and Caco-2 Cell Uptake Model
This protocol is based on the standardized INFOGEST method.[5][13][20][21]
-
Materials:
-
This compound formulation
-
Simulated salivary fluid (SSF), simulated gastric fluid (SGF), and simulated intestinal fluid (SIF) with appropriate enzymes (amylase, pepsin, pancreatin) and bile salts.
-
Caco-2 cells cultured on permeable supports (e.g., Transwell inserts)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
-
Procedure:
-
In Vitro Digestion:
-
Oral Phase: Mix the this compound formulation with SSF containing α-amylase and incubate at 37°C with gentle agitation.
-
Gastric Phase: Add SGF containing pepsin, adjust the pH to ~3.0, and incubate at 37°C with agitation.
-
Intestinal Phase: Add SIF containing pancreatin and bile salts, adjust the pH to ~7.0, and incubate at 37°C with agitation.
-
-
Micelle Isolation: Centrifuge the final digestate to separate the aqueous micellar fraction from the undigested material.
-
Caco-2 Cell Uptake:
-
Wash the differentiated Caco-2 cell monolayers with warm HBSS.
-
Add the micellar fraction to the apical side of the Transwell inserts and incubate for a defined period (e.g., 2-4 hours).
-
After incubation, wash the cells thoroughly with cold HBSS to remove surface-bound this compound.
-
Lyse the cells and extract the intracellular this compound for quantification by HPLC.
-
-
4. HPLC Quantification of this compound in Biological Matrices
This protocol is a general guideline and may require optimization.[7][10][22]
-
Materials:
-
Plasma, cell lysate, or tissue homogenate
-
Internal standard (e.g., another carotenoid not present in the sample)
-
Protein precipitation agent (e.g., acetonitrile, ethanol)
-
Extraction solvent (e.g., hexane, ethyl acetate, dichloromethane)
-
HPLC system with a C18 or C30 reverse-phase column and a UV-Vis or diode-array detector.
-
-
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample, add the internal standard.
-
Precipitate proteins by adding a cold protein precipitation agent and vortexing.
-
Centrifuge to pellet the precipitated proteins.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a new tube and add the extraction solvent.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully collect the organic (upper) layer containing this compound.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
-
Drying and Reconstitution:
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Set the detector wavelength to the maximum absorbance of this compound (~450 nm).
-
Quantify the this compound concentration by comparing its peak area to that of the internal standard and a standard curve.
-
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the oral bioavailability of this compound.
Caption: Putative signaling pathway for the intestinal absorption of this compound.[10][22][23][24][25][26]
References
- 1. Foaming formulas with stability problems, Blog, cosmetic science workshops, Workshops, Institute of Personal Care Science [personalcarescience.com.au]
- 2. borregaard.com [borregaard.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. azonano.com [azonano.com]
- 6. Scale-Up and Quality Control Challenges in the Industrial Manufacturing of Nanoformulations: Current Trends and Future Perspectives - IJSAT [ijsat.org]
- 7. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsat.org [ijsat.org]
- 9. Absorption and Tissue Distribution of this compound from Green Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactome | NPC1L1-mediated phytosterol uptake [reactome.org]
- 11. Absorption and Tissue Distribution of this compound from Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Research Progress on Oral Nano-formulation to Deliver Astaxanthin [agris.fao.org]
- 16. Quantitative mass spectrometry of unconventional human biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound, a green algal carotenoid, as a novel functional compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JP2013051892A - Method for producing this compound and/or siphonein - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. Cryo-EM structures of NPC1L1 reveal mechanisms of cholesterol transport and ezetimibe inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Ezetimibe blocks the internalization of NPC1L1 and cholesterol in mouse small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The role of Niemann-Pick C1 – Like 1 (NPC1L1) in intestinal sterol absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Localization and role of NPC1L1 in cholesterol absorption in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
Siphonaxanthin stability issues and degradation products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of siphonaxanthin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a keto-carotenoid found in green algae, recognized for its potent anti-inflammatory, anti-angiogenic, and apoptosis-inducing activities.[1][2][3] Like other carotenoids, its structure, characterized by a conjugated polyene chain, is susceptible to degradation by factors such as light, heat, oxygen, and acidic conditions.[4] This degradation can lead to a loss of biological activity and the formation of various degradation products, making stability a critical consideration for experimental accuracy and the development of this compound-based therapeutics.
Q2: What are the primary factors that affect the stability of this compound?
The stability of this compound is primarily influenced by:
-
Light: Exposure to light, especially UV rays, can cause photo-oxidation and isomerization (conversion from trans to cis forms), leading to degradation.[5][6]
-
Temperature: Elevated temperatures accelerate the rate of degradation. It is crucial to store this compound at low temperatures.[7][8]
-
pH: this compound is more stable in neutral to slightly alkaline conditions. Acidic pH can lead to significant degradation.[9][10]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the polyene chain.
-
Solvents: The choice of solvent can impact stability. While soluble in many organic solvents, the polarity of the solvent can influence its excited-state dynamics and potentially its long-term stability.
Q3: What are the known degradation products of this compound?
In vivo and in vitro studies have identified several degradation and metabolic products of this compound:
-
Dehydrometabolites: In biological systems, this compound can be metabolized into dehydrometabolites, which possess one or two additional α,β-unsaturated carbonyl groups. These metabolites have been found to exhibit even more potent anti-inflammatory activity than the parent this compound.[11]
-
cis-Isomers: Like other carotenoids, this compound can undergo trans to cis isomerization upon exposure to light and heat, which can alter its biological activity.
-
Oxidative Cleavage Products: While specific oxidative cleavage products for this compound are not extensively documented in the reviewed literature, it is known that the polyene chain of carotenoids can be cleaved by oxidation, leading to the formation of apocarotenals and other smaller molecules.
Q4: How should I properly store and handle this compound to minimize degradation?
To ensure the stability of this compound:
-
Storage Temperature: Purified this compound should be stored at -80°C.[12] For short-term storage, refrigeration at 4°C in the dark is preferable to room temperature.
-
Protection from Light: Always store this compound in amber-colored vials or wrap containers with aluminum foil to protect it from light. Perform experimental manipulations under subdued or yellow light.
-
Inert Atmosphere: For long-term storage, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solvent Purity: Use high-purity, peroxide-free solvents for dissolving this compound.
Troubleshooting Guides
Extraction and Purification Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low extraction yield | Incomplete cell lysis. | Use appropriate cell disruption methods such as sonication or homogenization. |
| Inappropriate solvent system. | Use a mixture of polar and non-polar solvents (e.g., acetone/methanol or chloroform/methanol) for efficient extraction.[13] | |
| Degradation during extraction | Exposure to light, heat, or oxygen. | Perform extraction under dim light, on ice, and consider blanketing with nitrogen gas. |
| Presence of acidic conditions. | Neutralize any acidic components or add a mild base like calcium carbonate during extraction. | |
| Co-purification of other pigments | Insufficient chromatographic separation. | Optimize the HPLC mobile phase and gradient. Consider using a different column chemistry (e.g., C30 instead of C18) for better separation of carotenoid isomers. |
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | Column overload. | Reduce the injection volume or sample concentration. |
| Incompatible injection solvent. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Column degradation. | Use a guard column and ensure the mobile phase pH is within the column's stable range. Replace the column if necessary. | |
| Variable retention times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks or bubbles.[14] |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[14] | |
| Ghost peaks or baseline noise | Contaminated mobile phase or injector. | Use HPLC-grade solvents and filter them before use. Flush the injector and system regularly. |
| Sample carryover. | Implement a needle wash step in the injection sequence. | |
| Appearance of new peaks during analysis | On-column degradation or isomerization. | Keep the autosampler cool. Use a shorter analysis time if possible. Confirm the identity of new peaks using a diode array detector (DAD) or mass spectrometry (MS). |
Quantitative Data on Stability
While extensive quantitative stability data specifically for this compound is limited in the literature, data from structurally similar carotenoids like fucoxanthin, lutein, and astaxanthin can provide valuable insights. The following tables summarize the stability of these related compounds under various conditions.
Disclaimer: The following data is for related carotenoids and should be used as an estimation for this compound's stability. It is highly recommended to perform specific stability studies for this compound under your experimental conditions.
Table 1: Estimated Thermal Degradation of Carotenoids in the Dark
| Temperature | Duration | Estimated Degradation (%) | Carotenoid Reference |
| 20-25°C (Room Temp) | 7 days | ~7% | Astaxanthin[15] |
| 40°C | 1 hour | ~15% | Lutein |
| 60°C | 1 hour | ~30% | Lutein |
| 80°C | 16 hours | >50% | Astaxanthin[15] |
| 100°C | 1 hour | Significant degradation | Fucoxanthin[16] |
Table 2: Estimated Effect of pH on Carotenoid Stability (at 40°C, 1 hour)
| pH | Estimated Degradation (%) | Carotenoid Reference |
| 2 | ~49% | Lutein |
| 3 | ~29% | Lutein |
| 4 | ~25% | Lutein |
| 6 | ~20% | Lutein |
| 8 | ~12% | Lutein |
Table 3: Estimated Effect of Light on Carotenoid Stability (at Room Temperature)
| Condition | Duration | Estimated Degradation (%) | Carotenoid Reference |
| Room Temperature - Light | 3 days | <10% (in serum) | Carotene |
| Room Temperature - Light | 10 days | ~25% (in serum) | Carotene |
| Room Temperature - Light | 5 days | ~24% (in acetone) | Astaxanthin[8] |
| Room Temperature - Dark | 5 days | ~21% (in acetone) | Astaxanthin[8] |
Experimental Protocols
Protocol for Assessing Thermal and Photostability of this compound
Objective: To determine the degradation kinetics of this compound under specific temperature and light conditions.
Materials:
-
Purified this compound
-
HPLC-grade solvent (e.g., ethanol or a mixture compatible with your analytical method)
-
Amber glass vials
-
Temperature-controlled incubator or water bath
-
Light source with a defined spectrum and intensity (for photostability)
-
HPLC system with a DAD or UV-Vis detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in the chosen solvent. Handle the solution under subdued light.
-
Sample Preparation: Aliquot the stock solution into several amber glass vials. For photostability studies, use clear glass vials.
-
Thermal Stability:
-
Place the amber vials in incubators set at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C).
-
At specified time points (e.g., 0, 1, 3, 6, 12, 24 hours), remove one vial from each temperature.
-
Immediately cool the vial on ice and store at -80°C until HPLC analysis.
-
-
Photostability:
-
Place the clear vials at a fixed distance from the light source. Wrap a set of control vials in aluminum foil and place them under the same temperature conditions.
-
At specified time points, remove one exposed and one control vial.
-
Store at -80°C until HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples by HPLC to determine the remaining concentration of this compound. Use a stability-indicating method that can separate the parent compound from its degradation products.
-
Monitor the peak area of this compound at its maximum absorbance wavelength (~450 nm).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the concentration versus time to determine if the degradation follows first-order kinetics. The degradation rate constant (k) can be calculated from the slope of the line.
-
Signaling Pathway and Workflow Diagrams
Caption: this compound's inhibition of the AGE-induced inflammatory pathway.
Caption: Enhanced anti-inflammatory action of this compound's metabolites.
Caption: Workflow for assessing this compound stability.
References
- 1. This compound, a Green Algal Carotenoid, as a Novel Functional Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a green algal carotenoid, as a novel functional compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. (Open Access) The Effect of pH and Color Stability of Anthocyanin on Food Colorant (2017) | Sayekti Wahyuningsih | 149 Citations [scispace.com]
- 11. Dehydrometabolites of this compound, a carotenoid from green algae, suppress toll-like receptor 1/2-induced inflammatory response more strongly than this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 15. mdpi.com [mdpi.com]
- 16. meridian.allenpress.com [meridian.allenpress.com]
Technical Support Center: Large-Scale Production of Siphonaxanthin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale production of siphonaxanthin.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental and production workflow of this compound.
Issue 1: Low this compound Yield from Algal Culture
Q: Our algal cultures are showing good biomass, but the this compound yield is consistently low. What factors could be contributing to this, and how can we optimize for higher yield?
A: Low this compound content in healthy algal biomass is a common challenge. Several factors can influence the biosynthesis and accumulation of this carotenoid. Here are some troubleshooting steps:
-
Light Spectrum and Intensity: this compound biosynthesis in green algae like Codium fragile is significantly influenced by the light spectrum. Studies have shown that exposure to blue-green light is crucial for the accumulation of this compound and its precursors.[1][2]
-
Recommendation: Ensure your cultivation setup provides adequate blue-green light. If using artificial lighting, consider supplementing with LEDs in the blue-green wavelength range.
-
-
Nutrient Composition of Media: The nutrient profile of the culture medium can impact carotenoid production. While general nutrient requirements for algal growth must be met, specific micronutrients can play a role in pigment synthesis.
-
Recommendation: Experiment with varying the concentrations of nitrogen and phosphate in your culture medium. A patent suggests that specific concentrations of ammonia nitrogen and phosphate phosphorus can enhance this compound content.[3]
-
-
Algal Species and Strain: The content of this compound can vary significantly between different species and even strains of green algae.[4]
-
Recommendation: If possible, screen different species or strains of siphonaceous green algae (e.g., from the genus Codium or Caulerpa) to identify a high-yield producer.
-
-
Cultivation Temperature: Temperature affects the metabolic rate of algae.
-
Recommendation: A Japanese patent suggests that a culture temperature between 28-30°C can increase both the growth rate and the this compound content.[3]
-
Issue 2: Inefficient Extraction of this compound from Biomass
Q: We are struggling to achieve a high extraction efficiency of this compound from the harvested algal biomass. What are the critical parameters to consider for optimizing the extraction process?
A: Inefficient extraction can be a major bottleneck in the production pipeline. The choice of solvent, extraction method, and processing conditions are critical.
-
Solvent Selection: The polarity of the solvent plays a significant role in extraction efficiency. Acetone is a commonly used and effective solvent for the initial extraction of carotenoids from algal biomass.[5]
-
Recommendation: While acetone is effective, for food and pharmaceutical applications, consider "greener" solvents like ethanol. The efficiency of different solvents can vary, so it's advisable to perform small-scale trials to determine the optimal solvent for your specific biomass.[6]
-
-
Extraction Temperature: Higher temperatures can enhance extraction efficiency but also risk degrading the heat-sensitive this compound.[7]
-
Extraction Method: Traditional solvent extraction can be time-consuming. Modern techniques can improve efficiency.
-
Recommendation: Consider implementing Microwave-Assisted Extraction (MAE), which can reduce extraction time and solvent consumption.[6] However, care must be taken to control the temperature to prevent degradation.
-
-
Biomass Pre-treatment: The tough cell walls of algae can hinder solvent penetration.
-
Recommendation: Mechanical disruption of the algal cells through methods like bead milling or sonication prior to solvent extraction can significantly improve the yield.
-
Issue 3: Degradation of this compound During and After Purification
Q: We are observing significant degradation of our purified this compound, indicated by color loss and the appearance of degradation products in HPLC analysis. What are the primary causes of degradation, and what stabilization strategies can we employ?
A: this compound, like other carotenoids, is susceptible to degradation by light, heat, and oxidation.[8][9]
-
Exposure to Light: this compound has multiple conjugated double bonds that can be isomerized or oxidized when exposed to light, especially UV radiation.
-
Recommendation: Conduct all extraction and purification steps under dim light or using amber glassware to protect the compound from photodegradation.
-
-
Thermal Degradation: High temperatures during processing and storage can accelerate the degradation of this compound.
-
Recommendation: Use low-temperature methods for solvent evaporation (e.g., rotary evaporation under vacuum). Store the purified this compound at -80°C to ensure long-term stability.[10]
-
-
Oxidation: The presence of oxygen can lead to the oxidative degradation of this compound.
-
Recommendation: Purge storage containers with an inert gas like nitrogen or argon before sealing. The addition of antioxidants, such as ascorbic acid, to the purified sample might also help in preventing oxidation.[11]
-
-
Encapsulation: For long-term storage and for formulation into products, encapsulation can protect this compound from environmental factors.
Frequently Asked Questions (FAQs)
Q1: What is a realistic yield of this compound to expect from green algae?
A1: The this compound content in edible green algae such as Codium fragile and Caulerpa lentillifera is typically in the range of 0.03% to 0.1% of the dry weight.[4] One study reported a content of approximately 230 μg/g of dry weight from Codium cylindricum.[10] A Japanese patent suggests that culturing filamentous seedlings of Codium can lead to an increased content of this compound.[3]
Q2: What is the most effective method for purifying this compound on a large scale?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for obtaining high-purity this compound.[5][10] For large-scale purification, preparative HPLC systems with larger columns and higher flow rates are employed. The process typically involves a primary separation using open-column chromatography on silica gel followed by a final purification step with HPLC.[5]
Q3: Are there any regulatory considerations for using this compound in food or pharmaceutical products?
A3: Yes, any substance used as a color additive in food or pharmaceuticals is subject to regulation by authorities like the U.S. Food and Drug Administration (FDA). The FDA has approved the use of several color additives derived from algae.[13][14][15] It is crucial to consult the specific regulations in your target market to ensure compliance. For use in food, a substance may need to be approved as a food additive or be Generally Recognized As Safe (GRAS).[16]
Q4: How does the bioavailability of this compound affect its potential as a nutraceutical?
A4: The bioavailability of a compound is critical for its efficacy as a nutraceutical. Studies have shown that this compound is absorbed by intestinal cells and is distributed to various tissues in mice.[10] However, its metabolism and the bioactivity of its metabolites are areas of ongoing research. Further studies are needed to fully understand its bioavailability and metabolic fate in humans to validate its health benefits.[17][18]
Data Presentation
Table 1: this compound Content in Different Green Algae Species
| Algal Species | This compound Content (% of dry weight) | Reference |
| Codium fragile | 0.03% - 0.1% | [4] |
| Caulerpa lentillifera | 0.03% - 0.1% | [4] |
| Umbraulva japonica | 0.03% - 0.1% | [4] |
| Codium cylindricum | ~0.023% (230 µg/g) | [10] |
Table 2: Comparison of Extraction Solvents for Carotenoids
| Solvent | Relative Efficiency | Advantages | Disadvantages | Reference |
| Acetone | High | Effective for a broad range of carotenoids | Not ideal for direct use in food/pharma products | [5] |
| Ethanol | Moderate to High | "Greener" solvent, suitable for food applications | May have slightly lower efficiency than acetone for some carotenoids | [6] |
| Hexane/Acetone Mix | High | Good for extracting non-polar carotenoids | Use of hexane raises environmental and safety concerns | [5] |
| Dichloromethane/Methanol Mix | High | Effective for cell homogenates | Chlorinated solvent, not suitable for food applications | [10] |
Experimental Protocols
Protocol 1: Extraction and Partial Purification of this compound from Codium fragile
Objective: To extract and partially purify this compound from dried Codium fragile biomass.
Materials:
-
Dried and powdered Codium fragile
-
Acetone
-
Hexane
-
Silica gel for column chromatography
-
Glass column
-
Rotary evaporator
-
Amber glassware
Procedure:
-
Extraction:
-
Suspend the dried algal powder in acetone (e.g., 10 g in 200 mL).
-
Stir the suspension in the dark at 4°C for 4-6 hours.
-
Filter the mixture to separate the acetone extract from the algal residue.
-
Repeat the extraction process with fresh acetone to ensure maximum recovery.
-
Combine the acetone extracts and evaporate the solvent using a rotary evaporator at a temperature below 40°C.
-
-
Partial Purification by Open-Column Chromatography:
-
Dissolve the crude extract in a minimal amount of hexane.
-
Pack a glass column with silica gel slurried in hexane.
-
Load the dissolved extract onto the column.
-
Elute the column with a stepwise gradient of acetone in hexane (e.g., starting with 100% hexane and gradually increasing the acetone concentration to 40%).[5]
-
Collect the fractions and monitor the separation by thin-layer chromatography (TLC) or a spectrophotometer. The this compound-rich fraction typically elutes with 40% acetone in hexane.[5]
-
Combine the this compound-rich fractions and evaporate the solvent.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Purification and Quantification
Objective: To purify and quantify this compound from a partially purified extract.
Materials:
-
Partially purified this compound extract
-
HPLC-grade acetonitrile, methanol, and water
-
HPLC system with a photodiode array (PDA) detector
-
C18 reverse-phase HPLC column (e.g., TSK gel ODS-80Ts, 4.6 mm × 250 mm, 5 μm)[5]
-
This compound standard (if available for quantification)
Procedure:
-
Sample Preparation:
-
Dissolve the partially purified extract in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase of acetonitrile:methanol:water (e.g., 75:15:10, v/v/v).[5]
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the PDA detector to monitor at 450 nm, which is the maximum absorbance wavelength for this compound.[10]
-
Inject the sample onto the column.
-
Collect the peak corresponding to this compound based on its retention time and UV-Vis spectrum.
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of a this compound standard.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.[10]
-
Visualizations
Caption: A simplified workflow for the production of this compound.
Caption: Inhibition of the LXRα signaling pathway by this compound.[19]
References
- 1. Discovery of a novel this compound biosynthetic precursor in Codium fragile that accumulates only by exposure to blue-green light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. JP2013051892A - Method for producing this compound and/or siphonein - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Dehydrometabolites of this compound, a carotenoid from green algae, suppress toll-like receptor 1/2-induced inflammatory response more strongly than this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustainable Carotenoid Extraction from Macroalgae: Optimizing Microwave-Assisted Extraction Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of carotenoid extraction of a halophilic microalgae [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic Study of Encapsulated β-Carotene Degradation in Dried Systems: A Review [mdpi.com]
- 13. Summary of Color Additives for Use in the United States in Foods, Drugs, Cosmetics, and Medical Devices | FDA [fda.gov]
- 14. apnews.com [apnews.com]
- 15. Regulatory Status of Color Additives [hfpappexternal.fda.gov]
- 16. fda.gov [fda.gov]
- 17. This compound, a Green Algal Carotenoid, as a Novel Functional Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound, a Carotenoid From Green Algae, Inhibits Lipogenesis in Hepatocytes via the Suppression of Liver X Receptor α Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Siphonaxanthin Quantification by HPLC: A Technical Support Guide
Welcome to the technical support center for the quantification of siphonaxanthin by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide clear and concise solutions to common challenges encountered during the analysis of this marine carotenoid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for this compound quantification?
A1: A common starting point is a reversed-phase HPLC method using a C18 or C8 column with a photodiode array (PDA) detector. The detection wavelength for this compound is typically set at 450 nm.[1][2] The mobile phase often consists of a gradient of acetonitrile, methanol, and water.[3]
Q2: How can I extract this compound from algal biomass?
A2: this compound can be extracted from green algae using organic solvents.[3] A common procedure involves homogenization of the biomass in a mixture of acetone and methanol. To prevent degradation, extraction should be carried out in dim light and at a low temperature.[4]
Q3: What are the critical factors for the stability of this compound during analysis?
A3: this compound, like other carotenoids, is sensitive to light, heat, and oxygen.[5] Samples and standards should be stored at low temperatures (e.g., -80°C) in the dark and under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[3] Exposure to light and elevated temperatures during sample preparation and analysis should be minimized to prevent isomerization and degradation.[6]
Q4: I am observing co-elution of this compound with other pigments. How can I improve the separation?
A4: Co-elution with chlorophylls and other carotenoids is a common issue.[7] To improve resolution, you can try the following:
-
Optimize the mobile phase gradient: Adjusting the gradient slope and the organic solvent ratios can enhance separation.[8]
-
Use a different stationary phase: A C30 column, for example, can offer different selectivity for carotenoids compared to a C18 column.[9]
-
Modify the mobile phase: The addition of a small amount of a modifier like pyridine has been shown to improve the separation of algal pigments.[7]
Q5: My this compound peak is tailing. What are the possible causes and solutions?
A5: Peak tailing can be caused by several factors:
-
Secondary interactions with the stationary phase: This can occur due to exposed silanol groups on the silica-based column. Operating the mobile phase at a lower pH or using an end-capped column can help minimize these interactions.[10]
-
Column overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[11]
-
Column contamination or degradation: If the problem persists, the column may be contaminated or have a void at the inlet. Flushing the column or replacing it may be necessary.[12][13]
Experimental Protocols
Protocol 1: Extraction of this compound from Green Algae
This protocol provides a general guideline for the extraction of this compound from a wet algal paste.
-
Homogenization: Weigh approximately 1 gram of wet algal paste and homogenize it with 10 mL of cold acetone using a mortar and pestle or a mechanical homogenizer.
-
Extraction: Transfer the homogenate to a centrifuge tube. Add another 10 mL of cold acetone, vortex thoroughly, and sonicate for 10 minutes in an ice bath, protected from light.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction: Repeat the extraction process (steps 2-4) on the pellet with a mixture of acetone and methanol (7:3, v/v) until the pellet is colorless.
-
Pooling and Evaporation: Pool all the supernatants and evaporate to dryness under a stream of nitrogen gas at a temperature below 35°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of HPLC mobile phase (e.g., 1 mL) for analysis.
Protocol 2: HPLC Quantification of this compound
This protocol describes a gradient HPLC method for the separation and quantification of this compound.
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Column: A reversed-phase C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 80:20 (v/v) methanol: 0.5 M ammonium acetate
-
Solvent B: 60:40 (v/v) methanol: acetone[4]
-
-
Detection: 450 nm
Table 1: HPLC Gradient Program
| Time (min) | % Solvent A | % Solvent B |
| 0 | 100 | 0 |
| 10 | 0 | 100 |
| 25 | 0 | 100 |
| 30 | 100 | 0 |
| 40 | 100 | 0 |
Caption: Example of a gradient elution program for the separation of this compound and other algal pigments.
Data Presentation
Table 2: Example Retention Times of Algal Pigments
| Pigment | Retention Time (min) |
| Chlorophyll c | ~ 4.5 |
| Fucoxanthin | ~ 8.0 |
| Violaxanthin | ~ 11.5 |
| This compound | ~ 14.0 |
| Chlorophyll a | ~ 22.0 |
| β-carotene | ~ 28.0 |
Caption: Approximate retention times for key algal pigments using a C8 column and a gradient method. Actual retention times may vary depending on the specific HPLC system and conditions. Data compiled from multiple sources for illustrative purposes.[3][4]
Table 3: Method Validation Parameters for a Related Carotenoid (Fucoxanthin)
| Parameter | Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.004 µg/mL |
| Limit of Quantification (LOQ) | 0.013 µg/mL |
| Recovery | 85 - 110% |
Caption: Representative method validation parameters for the quantification of fucoxanthin, a structurally related carotenoid.[5] These values can serve as a benchmark when validating a method for this compound.
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Absorption and Tissue Distribution of this compound from Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydrometabolites of this compound, a carotenoid from green algae, suppress toll-like receptor 1/2-induced inflammatory response more strongly than this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effects on excitation relaxation dynamics of a keto-carotenoid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. int-res.com [int-res.com]
- 8. int-res.com [int-res.com]
- 9. researchgate.net [researchgate.net]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Optimizing Siphonaxanthin Dosage for In Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with siphonaxanthin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing this compound dosage for your in vivo experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and offers potential solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or undetectable plasma/tissue levels of this compound | 1. Poor Bioavailability: this compound is a lipophilic molecule, and its absorption can be limited.[1][2] 2. Inadequate Formulation: The vehicle used for administration may not be optimal for solubilizing and delivering this compound. 3. Degradation of this compound: this compound can be sensitive to light, heat, and oxidation, leading to degradation before or after administration.[3][4] 4. Rapid Metabolism: this compound may be rapidly metabolized in the liver and other tissues.[5] 5. Incorrect Sample Collection/Processing: Improper handling of biological samples can lead to degradation of the analyte. | 1. Enhance Bioavailability: - Administer this compound with a source of dietary fat or in an oil-based vehicle (e.g., corn oil, olive oil) to improve absorption.[6] - Consider formulating this compound in a nanoemulsion or liposome to increase solubility and absorption.[7] 2. Optimize Formulation: - Use a vehicle that ensures complete solubilization. A mixture of oils and non-ionic surfactants (e.g., Tween 80) can be effective.[8] Test the solubility of this compound in the chosen vehicle at the desired concentration before animal administration. 3. Prevent Degradation: - Prepare formulations fresh before each use. - Protect this compound powder and formulations from light and heat by storing them in amber containers at low temperatures (-20°C or -80°C).[3] - Consider adding an antioxidant like vitamin E to the formulation to improve stability. 4. Assess Metabolism: - Measure not only the parent this compound but also its potential metabolites in plasma and tissues.[5] 5. Ensure Proper Sample Handling: - Collect blood in tubes containing an anticoagulant and immediately process to obtain plasma. - Snap-freeze tissue samples in liquid nitrogen immediately after collection. - Store all biological samples at -80°C until analysis. |
| Precipitation of this compound in the dosing formulation | 1. Supersaturation: The concentration of this compound exceeds its solubility in the chosen vehicle. 2. Temperature Changes: A decrease in temperature can cause the compound to precipitate out of solution. 3. Incompatible Vehicle Components: The components of the vehicle may not be compatible, leading to precipitation. | 1. Reduce Concentration: If possible, lower the concentration of this compound in the formulation. 2. Use a Co-solvent: Incorporate a co-solvent like polyethylene glycol 400 (PEG 400) or ethanol to improve solubility.[8] However, be mindful of the potential toxicity of the co-solvent at the administered volume. 3. Maintain Temperature: Gently warm the formulation before administration to ensure this compound is fully dissolved. Do not overheat, as this can cause degradation. 4. Sonication: Use a sonicator to help dissolve the compound and create a more stable suspension. 5. Formulate as a Suspension: If solubility is a major issue, a fine, uniform suspension can be an alternative. Ensure the suspension is homogenous before each administration by vortexing. |
| Animal Distress or Adverse Effects After Dosing (Oral Gavage) | 1. Improper Gavage Technique: Incorrect placement of the gavage needle can cause injury to the esophagus or trachea. 2. High Volume of Administration: Administering a large volume can cause reflux and aspiration. 3. Vehicle Toxicity: The vehicle itself may be causing adverse effects. | 1. Ensure Proper Training: Only trained personnel should perform oral gavage. The gavage needle should be measured against the mouse to ensure it reaches the stomach without causing perforation. 2. Limit Volume: The maximum recommended volume for oral gavage in mice is 10 mL/kg.[6] 3. Vehicle Selection: Choose a vehicle that is well-tolerated by the animal model. Water, saline, or edible oils are generally safe.[6] If using co-solvents, ensure they are within safe limits for the species. |
| High Variability in Experimental Results | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of the this compound formulation. 2. Individual Animal Variation: Differences in absorption and metabolism among animals can lead to variable responses. 3. Non-homogenous Formulation: If using a suspension, it may not be uniformly mixed, leading to different doses being administered. | 1. Standardize Dosing Procedure: Use calibrated equipment and ensure a consistent technique for every animal. 2. Increase Sample Size: A larger number of animals per group can help to account for individual variability. 3. Ensure Homogeneity: Vigorously vortex suspensions immediately before drawing up each dose to ensure uniformity. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for in vivo studies with this compound?
A1: The optimal dose of this compound will depend on the animal model, the route of administration, and the specific biological effect being investigated. Based on available literature, here are some starting points:
-
Dietary Supplementation: A study in ICR mice used a diet supplemented with 0.004% this compound, which corresponds to approximately 65.79 nmol/g of diet.[2] This can be a good starting point for chronic studies.
-
Oral Gavage: For acute or sub-chronic studies, doses can be extrapolated from in vitro effective concentrations. This compound has shown anti-angiogenic effects at 2.5 µM and apoptosis-inducing effects at 20 µM in cell culture.[9][10] A starting dose in the range of 1-10 mg/kg body weight administered daily by oral gavage could be a reasonable starting point for dose-response studies. It is crucial to perform a dose-finding study to determine the optimal dose for your specific experimental setup.
Q2: What is the best vehicle for oral administration of this compound?
A2: this compound is lipophilic, so an oil-based vehicle is generally recommended to enhance its absorption.[6] Common choices include:
-
Corn oil: Widely used and generally well-tolerated.
-
Olive oil: Another suitable and commonly used edible oil.
-
Formulations with co-solvents and surfactants: For higher concentrations or improved stability, a formulation containing a mixture of an oil (e.g., corn oil), a co-solvent (e.g., PEG 400), and a surfactant (e.g., Tween 80) can be effective.[8] It is important to test the stability and homogeneity of any new formulation before use in animals.
Q3: How can I prepare a stable formulation of this compound for oral gavage?
A3: To prepare a stable formulation:
-
Weighing: Accurately weigh the required amount of this compound in a light-protected tube.
-
Dissolving: Add the chosen vehicle (e.g., corn oil) to the this compound.
-
Mixing: Vortex the mixture thoroughly. If the compound does not dissolve completely, gentle warming (to no more than 37°C) and/or sonication can be used.
-
Storage: Prepare the formulation fresh daily if possible. If storage is necessary, store it in a tightly sealed, amber-colored container at 4°C for a short period. Always re-vortex and visually inspect for precipitation before administration.
Q4: How can I measure the concentration of this compound in plasma and tissues?
A4: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common method for quantifying this compound in biological samples.[11] A C18 reverse-phase column is typically used. The detection wavelength for this compound is around 450 nm.[11] Mass spectrometry (LC-MS/MS) can also be used for higher sensitivity and specificity.
Quantitative Data Summary
The following tables summarize quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Effective Concentrations of this compound
| Cell Line | Effect | Effective Concentration | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of proliferation | 2.5 µM | [9] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of tube formation | 10 µM | [9] |
| Human Leukemia (HL-60) cells | Induction of apoptosis | 20 µM | [10] |
| Luminal (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells | Inhibition of viability | 5 µM | [12] |
Table 2: In Vivo Dosage of this compound in Mouse Models
| Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| ICR Mice | Dietary Supplementation | 0.004% in diet (65.79 nmol/g of diet) | 16 days | This compound and its metabolites were detected in various tissues, with the highest accumulation in the stomach, small intestine, liver, and adipose tissue. | [2] |
| Ob/Ob Mice on a High-Fat Diet | Dietary Supplementation | Not explicitly stated in mg/kg, but provided in the diet. | Not explicitly stated | Lowered plasma glucose and alanine aminotransferase (ALT) levels; diminished hepatic lipid peroxidation. | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., corn oil)
-
Amber-colored microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
Procedure:
-
Calculate the total amount of this compound and vehicle needed for the entire study group for one day.
-
In an amber-colored microcentrifuge tube, accurately weigh the required amount of this compound powder.
-
Add the calculated volume of the vehicle (e.g., corn oil) to the tube.
-
Tightly cap the tube and vortex vigorously for 2-3 minutes until the this compound is completely dissolved or a uniform suspension is formed.
-
If solubility is an issue, gently warm the tube to 37°C for 5-10 minutes, vortexing intermittently. Alternatively, sonicate the mixture for 5-10 minutes.
-
Visually inspect the formulation for any precipitate. If it is a suspension, ensure it is homogenous.
-
Prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before administration, allow the formulation to return to room temperature and vortex thoroughly.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized gavage needle (20-22 gauge for adult mice)
-
1 mL syringe
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the formulation to administer (e.g., for a 10 mg/kg dose in a 25 g mouse, the volume will depend on the concentration of the formulation).
-
Draw the calculated volume of the well-mixed formulation into the syringe fitted with the gavage needle.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head. The body should be held firmly but without restricting breathing.
-
Position the mouse vertically.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus into the stomach. If any resistance is felt, or if the mouse struggles excessively, withdraw the needle and start again. Never force the needle.
-
Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the formulation.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress for a few minutes.
Visualizations
Signaling Pathways of this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Dosage Optimization
Caption: Workflow for optimizing this compound dosage in vivo.
Troubleshooting Logic for Low Bioavailability
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. Absorption and Tissue Distribution of this compound from Green Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption and Tissue Distribution of this compound from Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dehydrometabolites of this compound, a carotenoid from green algae, suppress toll-like receptor 1/2-induced inflammatory response more strongly than this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors determining the oral absorption and systemic disposition of zeaxanthin in rats: in vitro, in situ, and in vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Green Algal Carotenoid, as a Novel Functional Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Absorption and Tissue Distribution of this compound from Green Algae [mdpi.com]
- 12. Related Videos - this compound inhibits the growth of breast cancer cell subtypes by modulating the expression of cellular proteins associated with antioxidant defence, cell survival and apoptosis signaling [visualize.jove.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Addressing Siphonaxanthin Metabolic Instability in Liver Microsomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolic stability of siphonaxanthin in liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolic stability a concern?
A1: this compound is a marine carotenoid with potential anti-inflammatory, anti-angiogenic, and anti-obesity properties.[1][2][3][4][5] Understanding its metabolic stability in the liver is crucial because rapid metabolism can affect its bioavailability, efficacy, and potential for drug-drug interactions. The liver is a primary site of drug metabolism, and in vitro studies using liver microsomes are a standard method to assess this.[1][6]
Q2: What are the main metabolites of this compound observed in liver microsomal studies?
A2: In vitro studies using rodent and human liver S9 and microsomal fractions have shown that this compound is metabolized into several dehydrometabolites. The primary metabolites identified are didehydrometabolite (DDM), didehydrothis compound (DDS), and tetradehydrometabolite (TDM).[7][8] The formation of these metabolites is NAD+-dependent and the dehydrogenation activity appears to be higher in the microsomal fraction compared to the cytosol.[8]
Q3: Does this compound's metabolism affect its biological activity?
A3: Yes, the metabolites of this compound, particularly the dehydrometabolites possessing an α,β-unsaturated carbonyl group, have been shown to be more potent activators of the Nrf2 signaling pathway than the parent compound.[7] This activation leads to an enhanced anti-inflammatory response.[7]
Q4: Are there any known issues with the stability of this compound during in vitro assays?
A4: While specific data on this compound's stability during the assay itself is limited, carotenoids, in general, are susceptible to degradation from light, heat, and oxidation.[1][6] Due to its lipophilic nature, this compound may also present challenges such as low aqueous solubility and non-specific binding to labware during experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the assessment of this compound's metabolic stability in liver microsomes.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate experiments. | 1. Inconsistent thawing of microsomes. 2. Pipetting errors, especially with viscous microsomal solutions. 3. Degradation of this compound stock solution. 4. Inconsistent incubation times or temperatures. | 1. Thaw microsomes rapidly in a 37°C water bath and keep on ice until use. Avoid repeated freeze-thaw cycles. 2. Use positive displacement pipettes or reverse pipetting techniques. Pre-wet the pipette tip with the microsomal solution. 3. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO, ethanol) and protect from light and heat. Store under inert gas if possible. 4. Use a calibrated incubator and a precise timer. Stagger the initiation of reactions to ensure accurate incubation times for each sample. |
| No or very low metabolism of this compound observed. | 1. Inactive microsomes. 2. Omission or degradation of the cofactor (NADPH/NAD+). 3. Incorrect buffer pH. 4. This compound concentration is too high, leading to substrate inhibition. | 1. Test the activity of the microsomal batch with a known positive control substrate for the relevant metabolic pathway. 2. Prepare fresh cofactor solutions immediately before use. Ensure the final concentration in the incubation is correct. 3. Verify the pH of the incubation buffer (typically pH 7.4 for cytochrome P450-mediated metabolism). 4. Perform a substrate concentration-response experiment to determine the optimal concentration of this compound. |
| Apparent rapid disappearance of this compound, even at time zero. | 1. Non-specific binding of this compound to the incubation tubes or plates. 2. Precipitation of this compound due to low solubility. 3. Instability of this compound in the incubation buffer. | 1. Use low-binding polypropylene labware. Include control incubations without microsomes to assess non-specific binding. 2. Ensure the final concentration of the organic solvent used to dissolve this compound is low (typically <1%) and consistent across all samples. Consider using a solubilizing agent, but validate its compatibility with the assay. 3. Run a control incubation without NADPH to assess the chemical stability of this compound under the assay conditions. |
| Difficulty in quantifying this compound and its metabolites. | 1. Poor extraction recovery from the reaction mixture. 2. Co-elution with interfering substances during chromatographic analysis. 3. Low sensitivity of the analytical method. | 1. Optimize the extraction solvent and procedure. A liquid-liquid extraction with a suitable organic solvent is often used for carotenoids. 2. Develop a specific and sensitive LC-MS/MS method for the simultaneous quantification of this compound and its metabolites. Optimize the chromatographic gradient to ensure good separation. 3. Use a mass spectrometer for detection to achieve high sensitivity and selectivity. |
Data Presentation
Table 1: Formation of this compound Metabolites in Rodent and Human Liver S9 Fractions
| Species | Liver Fraction | Incubation Time | Didehydrometabolite (DDM) Formation (pmol) | Didehydrothis compound (DDS) Formation (pmol) | Tetradehydrometabolite (TDM) Formation |
| Mouse | S9 | Up to 24h | Linear increase up to 6h | - | Appeared after 3h and increased thereafter |
| Rat | S9 | Up to 24h | - | Linear increase up to 6h | Small amount after 24h |
| Human | S9 | Not specified | Small amounts | Small amounts | Not reported |
Data adapted from a study investigating the formation of this compound dehydrometabolites. The study notes that the dehydrogenation activity was higher in microsomes than in the cytosol for both mouse and rat liver fractions. It is also important to note that the preparation and storage of the human S9 fraction may have impacted the observed metabolic activity.[8]
Experimental Protocols
Protocol: In Vitro Metabolic Stability of this compound in Liver Microsomes
This protocol provides a general framework. Researchers should optimize conditions based on their specific experimental goals and available resources.
1. Materials:
-
This compound
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NAD+ solution
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Organic solvent for stock solution (e.g., DMSO, ethanol)
-
Acetonitrile (ice-cold, for reaction termination)
-
Internal standard for analytical quantification
-
Low-binding polypropylene tubes or plates
-
Calibrated incubator (37°C)
-
LC-MS/MS system
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable organic solvent. Protect from light.
-
Prepare the NADPH regenerating system or NAD+ solution according to the manufacturer's instructions.
-
On the day of the experiment, thaw the liver microsomes in a 37°C water bath and keep them on ice.
-
-
Incubation:
-
In a low-binding microcentrifuge tube or well of a plate, add the phosphate buffer.
-
Add the liver microsomes to the buffer and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the this compound stock solution. The final concentration of the organic solvent should be low (e.g., <1%).
-
Start the metabolic reaction by adding the NADPH regenerating system or NAD+ solution.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Reaction Termination:
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding a sufficient volume of ice-cold acetonitrile (e.g., 2-3 volumes) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the remaining concentration of this compound at each time point.
-
3. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the half-life (T1/2) using the formula: T1/2 = -0.693 / slope.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / T1/2) * (incubation volume / mg of microsomal protein).
Mandatory Visualizations
Signaling Pathway: Activation of Nrf2 by this compound Metabolites
Caption: Nrf2 activation by this compound metabolites.
Experimental Workflow: Microsomal Stability Assay
Caption: Workflow for a microsomal stability assay.
References
- 1. Absorption and Tissue Distribution of this compound from Green Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a Green Algal Carotenoid, as a Novel Functional Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absorption and Tissue Distribution of this compound from Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dehydrometabolites of this compound, a carotenoid from green algae, suppress toll-like receptor 1/2-induced inflammatory response more strongly than this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dehydrometabolites of this compound, a carotenoid from green algae, suppress toll-like receptor 1/2-induced inflammatory response more strongly than this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Siphonaxanthin Cellular Uptake In Vitro
This guide provides researchers, scientists, and drug development professionals with practical information, troubleshooting tips, and detailed protocols for working with the marine carotenoid siphonaxanthin in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cellular uptake significant? A1: this compound is a keto-carotenoid found in marine green algae.[1] Its significance lies in its potent biological activities, including anti-cancer, anti-angiogenic, and anti-inflammatory effects, which often surpass those of other well-known carotenoids like fucoxanthin.[1][2] Efficient cellular uptake is the critical first step for this compound to exert these effects intracellularly. Studies have shown a positive correlation between its cellular uptake and its ability to reduce cancer cell viability.[1]
Q2: How does the cellular uptake of this compound compare to other carotenoids? A2: this compound exhibits remarkably efficient cellular uptake. For instance, in human leukemia HL-60 cells, the cellular uptake of this compound was found to be approximately two-fold higher than that of fucoxanthin.[1][2] This enhanced uptake is linked to its more potent biological activity, such as a quicker reduction in cancer cell viability.[3]
Q3: What are the known mechanisms of this compound's action after cellular uptake? A3: Once inside the cell, this compound modulates several signaling pathways. It can induce apoptosis in cancer cells by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the activation of caspase-3.[2][3] In endothelial cells, it exerts anti-angiogenic effects by down-regulating signal transduction through the fibroblast growth factor receptor-1 (FGFR-1), which in turn affects the phosphorylation of key signaling proteins like ERK1/2 and Akt.[1][4] In breast cancer cells, it has been shown to suppress antioxidant defense proteins (SOD-2, Nrf2) and cell survival markers like pAkt, pERK1/2, and NF-kB.[5][6]
Q4: Can this compound be metabolized by cells? A4: Yes, in vitro studies using human hepatoma (HepG2) and intestinal (Caco-2) cell lines have shown that this compound can be metabolized into dehydrometabolites.[7] These metabolites themselves can possess potent biological activities, sometimes even stronger than the parent this compound molecule.[7] Researchers should consider the potential for metabolic conversion when interpreting experimental results.
Troubleshooting Guide
Q1: My this compound is precipitating in the cell culture medium. How can I improve its solubility? A1: Carotenoids like this compound are highly lipophilic and have poor solubility in aqueous culture media.
-
Problem: Direct addition of this compound dissolved in a solvent like DMSO can lead to immediate precipitation upon contact with the aqueous medium.
-
Solution 1: Use a Carrier/Solubilizer. The most effective method is to prepare this compound-containing micelles. This mimics the physiological absorption process in the intestine and significantly improves stability and bioavailability in vitro.[7][8] A common method involves using sodium taurocholate and lipids like monoolein and oleic acid to form micelles.[8]
-
Solution 2: Optimize Solvent Concentration. If using a solvent like DMSO, ensure the final concentration in the medium is very low (typically ≤0.1%) to minimize both precipitation and solvent-induced cytotoxicity.[7] Prepare a highly concentrated stock solution and add it to the medium with vigorous vortexing.
-
Solution 3: Pre-complex with Serum. Before adding to the full volume of medium, try pre-incubating the this compound stock with a small volume of fetal bovine serum (FBS). Serum proteins like albumin can bind to lipophilic compounds and help keep them in solution.
Q2: I am observing high levels of cell death even at low this compound concentrations. What could be the cause? A2: While this compound's cytotoxic effect is desirable for cancer cell lines, it can be problematic when studying other biological effects in non-cancerous cells.
-
Problem: this compound is potently cytotoxic to certain cell lines. For example, it significantly reduces the viability of human leukemia HL-60 cells at 20 μM and suppresses human umbilical vein endothelial cell (HUVEC) proliferation at just 2.5 μM.[3][9]
-
Solution 1: Perform a Dose-Response Curve. Always begin by determining the IC50 (half-maximal inhibitory concentration) for your specific cell line. Test a wide range of concentrations (e.g., 0.1 μM to 50 μM) to find a sub-lethal concentration that is suitable for your experimental endpoint (e.g., anti-inflammatory or anti-angiogenic effects).
-
Solution 2: Reduce Incubation Time. this compound can reduce cell viability in as little as 6 hours in sensitive cell lines.[1][3] Consider shorter incubation periods for your experiments.
-
Solution 3: Check Solvent Toxicity. Ensure that the vehicle control (medium with the same concentration of DMSO or other solvent) does not show any toxicity.
Q3: My cellular uptake measurements are inconsistent between experiments. How can I improve reproducibility? A3: Inconsistent results often stem from variations in the experimental protocol.
-
Problem: The amount of this compound taken up by cells can be influenced by many factors, leading to high variability.
-
Solution 1: Standardize Cell Seeding and Confluency. Ensure that cells are seeded at the same density for every experiment and are at a consistent level of confluency (e.g., 80-90%) when treated. Cell number and state can significantly affect total uptake.
-
Solution 2: Ensure Complete Extraction. The extraction of the lipophilic this compound from the cell pellet is a critical step. Ensure the cell pellet is fully lysed and vortexed thoroughly with the organic solvent. Inefficient extraction will lead to an underestimation of the intracellular concentration.
-
Solution 3: Protect from Light and Oxidation. Carotenoids are sensitive to light and oxidation. Perform all steps, from stock solution preparation to final analysis, under dim light and consider using antioxidants or argon/nitrogen gas to prevent degradation.[8] Store stock solutions at -80°C.[8][10]
-
Solution 4: Monitor this compound Concentration in Medium. The concentration of this compound in the medium will decrease over time as it is taken up by the cells.[8][10] For kinetic studies, it may be useful to measure the concentration in both the cells and the medium at each time point.[8]
Quantitative Data Summary
Table 1: Cellular Uptake of this compound vs. Fucoxanthin in HL-60 Cells Cells were incubated with 10 μM of each carotenoid.
| Incubation Time | This compound Uptake (pmol/10^6 cells) | Fucoxanthin Uptake (pmol/10^6 cells) |
| 3 h | ~12.5 | ~6.0 |
| 6 h | ~16.0 | ~8.0 |
| 12 h | ~18.0 | ~9.0 |
| 24 h | ~20.0 | ~10.0 |
| (Data adapted from Ganesan et al., 2011.[3]) |
Table 2: Time-Course of this compound Uptake in Differentiated Caco-2 Cells Cells were incubated with 1 nmol/well of micellar this compound.
| Incubation Time | This compound in Cells (pmol/well) | This compound in Medium (pmol/well) |
| 1 h | 66.7 ± 5.8 | 833.3 ± 28.9 |
| 3 h | 175.0 ± 5.0 | 700.0 ± 10.0 |
| 6 h | 213.3 ± 15.3 | 666.7 ± 25.2 |
| 24 h | 260.0 ± 11.5 | 566.7 ± 20.8 |
| (Data adapted from Zheng et al., 2020.[8]) |
Table 3: Effective Concentrations of this compound on Cell Proliferation/Viability
| Cell Line | Effect | Effective Concentration | Reference |
| Human Leukemia (HL-60) | Potent inhibition of viability | 20 μM | [1][3] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Significant suppression of proliferation | ≥ 2.5 μM | [1][9] |
| Human Breast Cancer (MCF-7 & MDA-MB-231) | Inhibition of viability | 5 μM | [5] |
Experimental Protocols
Protocol 1: Preparation of Micellar this compound for Cell Culture This protocol is adapted from methods used for Caco-2 cell uptake studies.[7][8]
-
Stock Solution Preparation: In amber glass vials, prepare stock solutions of sodium taurocholate (e.g., 200 mM in PBS), monoolein (e.g., 10 mM in chloroform/methanol), oleic acid (e.g., 3.33 mM in chloroform/methanol), and lysophosphatidylcholine (e.g., 5 mM in chloroform/methanol). Prepare a stock solution of purified this compound (e.g., 1 mM in dichloromethane or methanol).
-
Mixing: In a new glass tube, mix the required volumes of the stock solutions. For example, to prepare a medium with a final concentration of 1.0 μM this compound, you might mix sodium taurocholate, monoolein, oleic acid, lysophosphatidylcholine, and this compound.
-
Solvent Evaporation: Evaporate the organic solvent completely under a stream of nitrogen gas, leaving a thin lipid film at the bottom of the tube.
-
Resuspension: Dissolve the resulting residue in serum-free cell culture medium (e.g., DMEM). The final concentration of each component should be adjusted as needed (e.g., 2 mmol/L sodium taurocholate, 100 μmol/L monoolein, 33.3 μmol/L oleic acid, 50 μmol/L lysophosphatidylcholine, and 1.0 μmol/L this compound).[8] The solution should become optically clear.
-
Sterilization: Sterilize the micellar solution by passing it through a 0.22 μm syringe filter before adding it to the cell cultures.
Protocol 2: Quantification of Cellular this compound Uptake by HPLC This is a general protocol for carotenoid extraction and analysis.[3][8][11]
-
Cell Harvesting: After incubating cells with this compound for the desired time, aspirate the medium. Wash the cell monolayer three times with ice-cold PBS to remove any residual carotenoid from the surface.
-
Cell Lysis and Extraction: Harvest the cells by scraping or trypsinization. Centrifuge to obtain a cell pellet. Add a known volume of organic solvent with an internal standard (e.g., β-apo-8'-carotenal). A common extraction solvent is a mixture of hexane/isopropanol or dichloromethane/methanol.[3][8]
-
Homogenization: Thoroughly vortex the tube to lyse the cells and extract the carotenoids. Sonication on ice can also be used to ensure complete extraction.
-
Phase Separation: Centrifuge at high speed (e.g., 10,000 x g for 5 min) to pellet the cell debris.
-
Sample Preparation: Carefully collect the organic supernatant. Evaporate the solvent under nitrogen gas. Re-dissolve the carotenoid residue in a known, small volume of the HPLC mobile phase (e.g., methanol/acetonitrile).
-
HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a photodiode array (PDA) or UV-Vis detector.[8][12]
-
Detection: Monitor at the maximum absorption wavelength for this compound (~450 nm).[8][10]
-
Quantification: Calculate the concentration based on a standard curve generated with purified this compound of known concentration. The results are typically normalized to cell number or total cellular protein content.
-
Visualizations
Caption: A typical experimental workflow for quantifying the in vitro cellular uptake of this compound.
Caption: A logical flowchart for troubleshooting common issues leading to low this compound uptake.
Caption: Simplified signaling pathway of this compound-induced apoptosis in leukemia cells.[2][3]
References
- 1. This compound, a Green Algal Carotenoid, as a Novel Functional Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Related Videos - this compound inhibits the growth of breast cancer cell subtypes by modulating the expression of cellular proteins associated with antioxidant defence, cell survival and apoptosis signaling [visualize.jove.com]
- 6. This compound inhibits the growth of breast cancer cell subtypes by modulating the expression of cellular proteins associated with antioxidant defence, cell survival and apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dehydrometabolites of this compound, a carotenoid from green algae, suppress toll-like receptor 1/2-induced inflammatory response more strongly than this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption and Tissue Distribution of this compound from Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-angiogenic effect of this compound from green alga, Codium fragile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A comparison study of five different methods to measure carotenoids in biofortified yellow cassava (Manihot esculenta) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pub.epsilon.slu.se [pub.epsilon.slu.se]
Validation & Comparative
Siphonaxanthin vs. Fucoxanthin: A Comparative Analysis of Anticancer Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer properties of two marine carotenoids, siphonaxanthin and fucoxanthin. Drawing from experimental data, we examine their efficacy in inhibiting cancer cell growth, inducing apoptosis, and modulating key signaling pathways. This objective analysis, supported by quantitative data and detailed methodologies, aims to inform preclinical research and drug development efforts in oncology.
Quantitative Comparison of Bioactivity
The in vitro cytotoxic and pro-apoptotic activities of this compound and fucoxanthin have been evaluated across various cancer cell lines. The following tables summarize key quantitative data from multiple studies, providing a direct comparison of their potency.
Table 1: Comparison of Cell Viability Inhibition
| Compound | Cancer Cell Line | Concentration (µM) | Incubation Time (h) | Cell Viability Reduction (%) | Reference |
| This compound | HL-60 (Leukemia) | 20 | 6 | Marked reduction (p<0.05 vs fucoxanthin) | [1][2] |
| MCF-7 (Breast) | 5 | Not Specified | Significant inhibition | [3][4] | |
| MDA-MB-231 (Breast) | 5 | Not Specified | Significant inhibition | [3][4] | |
| Fucoxanthin | HL-60 (Leukemia) | 11.3 | 24 | 54 | [5] |
| HL-60 (Leukemia) | 45.2 | 24 | 82.7 | [5] | |
| MGC-803 (Gastric) | 50-75 | Not Specified | Dose-dependent inhibition | [5][6] | |
| PC-3 (Prostate) | 20 | 48 | Increased apoptosis | [7] | |
| MDA-MB-231 (TNBC) | 1.56-300 | 48-72 | Significant dose-dependent decrease | [8] | |
| MDA-MB-468 (TNBC) | 1.56-300 | 48-72 | Higher potency than in MDA-MB-231 | [8] |
Table 2: Comparison of Apoptosis Induction
| Compound | Cancer Cell Line | Concentration (µM) | Incubation Time (h) | Key Apoptotic Events | Reference |
| This compound | HL-60 (Leukemia) | 10 | 12 | Increased TUNEL-positive cells, chromatin condensation | [2] |
| HL-60 (Leukemia) | 20 | Not Specified | Decreased Bcl-2, increased caspase-3 activation | [1] | |
| MCF-7 & MDA-MB-231 | 5 | Not Specified | Downregulated Bcl-2, p-Bad, and PARP | [4] | |
| Fucoxanthin | HL-60 (Leukemia) | Not Specified | Not Specified | DNA fragmentation, chromatin condensation | [9] |
| MGC-803 (Gastric) | 50-75 | Not Specified | G2/M arrest and apoptosis | [6] | |
| EJ-1 (Bladder) | 20 | 72 | Significant apoptosis, caspase-3 activation | [6] | |
| HeLa (Cervical) | Not Specified | Not Specified | Significant apoptosis | [7] |
Mechanistic Insights: Signaling Pathways
Both this compound and fucoxanthin exert their anticancer effects by modulating multiple signaling pathways crucial for cancer cell survival, proliferation, and apoptosis.
This compound:
This compound has been shown to induce apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and inhibiting cell survival pathways.[1][4] It suppresses the expression of antioxidant enzymes (SOD-2) and key survival markers such as pAkt and pERK1/2, leading to the induction of apoptosis.[3][4] Furthermore, it upregulates the expression of GADD45α and the death receptor DR5, promoting programmed cell death.[1]
Fucoxanthin:
Fucoxanthin's anticancer activity is well-documented and involves several mechanisms. It induces cell cycle arrest, primarily at the G0/G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases.[6][10] Fucoxanthin triggers apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases and regulation of the Bcl-2 family of proteins.[6][7][11] Key signaling pathways inhibited by fucoxanthin include PI3K/Akt/mTOR, STAT3/EGFR, and NF-κB, which are critical for cancer cell proliferation, survival, and angiogenesis.[10][11][12]
Below are diagrams illustrating the key signaling pathways modulated by these carotenoids.
References
- 1. This compound, a marine carotenoid from green algae, effectively induces apoptosis in human leukemia (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Related Videos - this compound inhibits the growth of breast cancer cell subtypes by modulating the expression of cellular proteins associated with antioxidant defence, cell survival and apoptosis signaling [visualize.jove.com]
- 4. This compound inhibits the growth of breast cancer cell subtypes by modulating the expression of cellular proteins associated with antioxidant defence, cell survival and apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and Antitumor Potential of Fucoidan and Fucoxanthin, Two Main Metabolites Isolated from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor and Cancer-preventative Function of Fucoxanthin: A Marine Carotenoid | Anticancer Research [ar.iiarjournals.org]
- 7. Fucoxanthin and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) Synergistically Promotes Apoptosis of Human Cervical Cancer Cells by Targeting PI3K/Akt/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fucoxanthin: A Marine Carotenoid Exerting Anti-Cancer Effects by Affecting Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer Effects of Fucoxanthin through Cell Cycle Arrest, Apoptosis Induction, Angiogenesis Inhibition, and Autophagy Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validating the Anti-inflammatory Effects of Siphonaxanthin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of siphonaxanthin, a marine carotenoid, with other established anti-inflammatory agents. Due to the current lack of publicly available in vivo data for this compound in standardized inflammation models, this guide presents quantitative data for comparable compounds—fucoxanthin, astaxanthin, and the non-steroidal anti-inflammatory drug (NSAID) indomethacin—to establish a benchmark for future research. The known anti-inflammatory mechanisms of this compound are detailed, providing a strong rationale for its potential efficacy.
Executive Summary
This compound, a keto-carotenoid found in green algae, has demonstrated significant anti-inflammatory properties in vitro, primarily through the inhibition of the NF-κB signaling pathway. While direct in vivo comparative studies in widely used models such as carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation are not yet available, this guide provides the necessary context for its evaluation. By presenting data from similar carotenoids and a standard anti-inflammatory drug, we offer a framework for designing and interpreting future in vivo studies on this compound.
Comparative In Vivo Anti-inflammatory Data
The following tables summarize the in vivo anti-inflammatory effects of fucoxanthin, astaxanthin, and indomethacin in two standard models: carrageenan-induced paw edema (a model of acute, localized inflammation) and LPS-induced systemic inflammation.
Table 1: Comparison of Anti-inflammatory Effects in Carrageenan-Induced Paw Edema Model
| Compound | Animal Model | Dosage | Route of Administration | Key Findings |
| Fucoxanthin | Mice | 4 and 8 mg/kg | Intraperitoneal | At 8 mg/kg, significantly suppressed paw edema at 4 and 6 hours post-carrageenan injection. Reduced plasma nitric oxide (NO) levels by 32%.[1] |
| Astaxanthin | Mice | 100-150 mg/kg | Oral | Significantly suppressed paw thickness at 2 and 6 hours post-carrageenan injection.[2] |
| Indomethacin | Rats | 10 mg/kg | Intraperitoneal | Inhibition of paw edema by 54% at 2, 3, and 4 hours, and 33% at 5 hours post-carrageenan injection.[3] |
| Indomethacin | Rats | 25 mg/kg | Oral | Inhibition of paw edema by 67.5% at 1 hour, 87.8% at 2 hours, and 91.1% at 3 hours post-carrageenan injection.[4] |
Table 2: Comparison of Anti-inflammatory Effects in LPS-Induced Inflammation Model
| Compound | Animal Model | Dosage | Route of Administration | Key Findings |
| Astaxanthin | Mice | Not specified | Oral | Significantly decreased serum levels of NO, IL-1β, IL-17, and TGF-β in LPS-challenged mice in a dose-dependent manner.[5][6] |
| Astaxanthin | Rats | 100 mg/kg | Intravenous | Suppressed the development of endotoxin-induced uveitis (EIU) in a dose-dependent manner, with 100 mg/kg being as effective as 10 mg/kg of prednisolone.[7] Decreased TNF-α concentration in a dose-dependent manner.[7] |
| β-Carotene | Mice | 5, 10, and 20 mg/kg | Oral | Suppressed dextran sodium sulfate (DSS)-induced experimental colitis by decreasing the transcription factors NF-κB and STAT3 and the subsequent release of IL-17, IL-6, and TNF-α.[8] |
This compound: Mechanism of Anti-inflammatory Action
While direct in vivo comparative data in these models is pending, in vitro studies have elucidated the mechanism by which this compound exerts its anti-inflammatory effects. The primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
This compound has been shown to significantly inhibit LPS- and TNF-α-induced NF-κB activation.[10] Furthermore, in a study comparing 17 carotenoids, only this compound significantly suppressed advanced glycation end product (AGE)-induced nitric oxide (NO) generation in macrophages.[9] It also suppressed the AGE-induced mRNA expression of interleukin-6 (IL-6) and cellular adhesion molecules.[9] This potent anti-inflammatory activity at the cellular level strongly suggests its potential for significant in vivo effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the in vivo inflammation models cited in this guide.
Carrageenan-Induced Paw Edema
This model is widely used to assess the efficacy of anti-inflammatory drugs on acute, localized inflammation.
-
Animals: Male Wistar rats or ICR mice are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Test Compound Administration: The test compound (e.g., this compound) or vehicle (for the control group) is administered, typically orally or intraperitoneally, at a predetermined time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.[3]
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treatment group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to evaluate the effects of anti-inflammatory agents on systemic inflammation.
-
Animals: Male Lewis rats or C57BL/6 mice are commonly used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week.
-
Grouping: Animals are randomly assigned to control and treatment groups.
-
Test Compound Administration: The test compound or vehicle is administered, often intravenously or orally, prior to LPS challenge.
-
Induction of Inflammation: A footpad or intraperitoneal injection of LPS is administered to induce a systemic inflammatory response.
-
Sample Collection: At a specified time point after LPS injection (e.g., 24 hours), blood and/or tissue samples are collected for analysis.
-
Analysis of Inflammatory Markers: Serum or tissue homogenates are analyzed for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., NO, PGE2) using techniques such as ELISA or qPCR.[5][7]
Visualizing the Pathways and Processes
To facilitate a deeper understanding of the mechanisms and experimental designs discussed, the following diagrams are provided.
Figure 1: this compound's inhibition of the NF-κB signaling pathway.
Figure 2: General experimental workflow for in vivo anti-inflammatory studies.
Conclusion and Future Directions
This compound demonstrates significant potential as a potent anti-inflammatory agent, primarily through its well-documented inhibition of the NF-κB signaling pathway. While direct in vivo comparative data in standardized models of acute and systemic inflammation are currently lacking, the existing in vitro evidence provides a strong foundation for its further investigation. This guide offers a comparative framework using data from other carotenoids and a standard NSAID to aid researchers in designing and contextualizing future in vivo studies on this compound. Such studies are crucial to fully validate its therapeutic potential and pave the way for its development as a novel anti-inflammatory compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Astaxanthin Provides Antioxidant Protection in LPS-Induced Dendritic Cells for Inflammatory Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Anti-Inflammatory and Anticancer Effects of Microalgal Carotenoids [mdpi.com]
- 9. This compound, a carotenoid from green algae, suppresses advanced glycation end product-induced inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective Role of Astaxanthin in Regulating Lipopolysaccharide-Induced Inflammation and Apoptosis in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Siphonaxanthin and Astaxanthin: Antioxidant Potential and Mechanisms
An objective guide for researchers, scientists, and drug development professionals on the comparative antioxidant capacities of two potent marine carotenoids.
Siphonaxanthin and astaxanthin, two keto-carotenoids derived from marine algae, are gaining significant attention for their profound antioxidant properties. While both molecules are recognized for their potential health benefits, they exhibit distinct mechanisms of action and varying potencies in different antioxidant assays. This guide provides a comparative analysis of their antioxidant potential, supported by experimental data and detailed methodologies, to aid in research and development applications.
In Vitro Antioxidant Activity: A Quantitative Comparison
The antioxidant potential of a compound is often initially assessed using in vitro chemical assays that measure its ability to scavenge stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most common methods.
The table below summarizes the available quantitative data for astaxanthin. A lower IC50/EC50 value indicates a higher antioxidant potency. While this compound is noted for its potent anti-inflammatory and antioxidant effects, specific IC50 values from standardized DPPH and ABTS assays are not as widely reported in the available literature. However, one study evaluating 17 different carotenoids found that only this compound significantly suppressed nitric oxide (NO) generation in macrophages, a key indicator of its potent antioxidant and anti-inflammatory capacity.
| Antioxidant Assay | Astaxanthin (IC50/EC50 µg/mL) | This compound | Reference Compound (IC50/EC50 µg/mL) |
| DPPH Radical Scavenging | 15.39 - 17.5[1][2] | Data Not Available | Ascorbic Acid: 19.7[1] |
| ABTS Radical Scavenging | 7.7 - 20.32[2][3] | Data Not Available | Ascorbic Acid: 20.8[3] |
| Singlet Oxygen Quenching | 9.2[1] | Data Not Available | Rutin: >50[1] |
IC50/EC50 values for astaxanthin can vary based on the extraction method and purity.[2]
Cellular Mechanisms and Signaling Pathways
Beyond direct radical scavenging, the in vivo antioxidant effect of these carotenoids is largely determined by their influence on cellular signaling pathways that regulate endogenous antioxidant defenses and inflammatory responses.
Astaxanthin: An Activator of the Nrf2 Antioxidant Response Pathway
Astaxanthin is well-documented as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5][6][7] This pathway is a master regulator of the cellular antioxidant defense system.
-
Mechanism of Action: Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Astaxanthin is believed to induce the dissociation of Nrf2 from Keap1, possibly through the activation of upstream kinases like PI3K/Akt and ERK.[5][8]
-
Downstream Effects: Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This leads to the upregulation of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and antioxidant enzymes like catalase and superoxide dismutase.[5][8] This response enhances the cell's intrinsic ability to neutralize reactive oxygen species (ROS) and combat oxidative stress.
This compound: An Inhibitor of Inflammatory and Stress Pathways
This compound demonstrates its antioxidant potential primarily by mitigating inflammatory pathways that are closely linked to oxidative stress. Its mechanism is centered on suppressing pro-inflammatory signals like Nuclear Factor-kappa B (NF-κB) and mitigating endoplasmic reticulum (ER) stress.[9]
-
Mechanism of Action: In response to stressors like advanced glycation end products (AGEs), cellular inflammation is often triggered, leading to the activation of the NF-κB pathway. This compound has been shown to inhibit the activation of NF-κB.[9][10] It achieves this, in part, by suppressing ER stress, a condition that can otherwise lead to NF-κB activation.[9]
-
Downstream Effects: By inhibiting NF-κB, this compound downregulates the expression of pro-inflammatory cytokines (e.g., IL-6) and cellular adhesion molecules, which are key mediators of the inflammatory cascade and associated oxidative damage.[9] Recent studies also suggest its metabolites can activate the Nrf2 pathway, indicating a multi-faceted mechanism of action.[11]
Experimental Protocols & Workflows
Accurate and reproducible data are paramount in comparative analysis. Below are detailed protocols for the DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: Dissolve the test compounds (this compound, astaxanthin) and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent to create a series of concentrations (e.g., 5 to 150 µg/mL).
-
Reaction Mixture: In a 96-well microplate or cuvette, mix a specific volume of the sample solution (e.g., 0.5 mL) with the DPPH working solution (e.g., 3 mL).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is used as the control.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution loses its color.
Protocol:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare serial dilutions of the test compounds and a positive control as described for the DPPH assay.
-
Reaction Mixture: Add a small volume of the sample solution (e.g., 0.3 mL) to a larger volume of the ABTS•+ working solution (e.g., 2.7 mL).
-
Incubation: Allow the reaction to proceed for a defined time (e.g., 6-10 minutes) at room temperature.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the EC50 value using the same formula as the DPPH assay.
Conclusion
Both this compound and astaxanthin are exceptionally potent antioxidants, but they exhibit their effects through different primary mechanisms.
-
Astaxanthin shows strong direct radical scavenging activity and is a well-established activator of the Nrf2 pathway, which upregulates the body's endogenous antioxidant defenses. This makes it a powerful agent for systemic protection against oxidative stress.
-
This compound demonstrates remarkable efficacy in suppressing inflammation-induced oxidative stress by inhibiting key pro-inflammatory pathways like NF-κB, partly through the mitigation of ER stress. This targeted anti-inflammatory action is a critical component of its overall antioxidant effect.
For drug development and research, the choice between these carotenoids may depend on the therapeutic target. Astaxanthin may be preferable for applications requiring broad enhancement of cellular antioxidant capacity, while this compound could be more suitable for conditions where inflammation is the primary driver of oxidative damage. Further head-to-head studies, particularly those providing direct quantitative comparisons of in vitro scavenging activities and cellular antioxidant effects, are needed to fully elucidate their relative potencies.
References
- 1. In Vitro Antioxidant, Antityrosinase, and Cytotoxic Activities of Astaxanthin from Shrimp Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Different Methods for Extracting the Astaxanthin from Haematococcus pluvialis: Chemical Composition and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Nrf2 pathway as a protective mechanism against oxidative stress-induced diseases: Potential of astaxanthin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Astaxanthin and Nrf2 Signaling Pathway: A Novel Target for New Th...: Ingenta Connect [ingentaconnect.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Intestinal Absorption and Anti-Inflammatory Effects of Siphonein, a this compound Fatty Acid Ester from Green Algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dehydrometabolites of this compound, a carotenoid from green algae, suppress toll-like receptor 1/2-induced inflammatory response more strongly than this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Siphonaxanthin and Lutein in Ocular Health
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two carotenoids, siphonaxanthin and lutein, and their potential roles in maintaining and improving eye health. While lutein is a well-established compound in ocular science, this report consolidates the emerging, albeit limited, evidence for this compound, offering a comparative perspective for future research and development in ophthalmology.
Core Physicochemical and Biological Properties
This compound, a keto-carotenoid found in green algae, and lutein, a xanthophyll abundant in leafy green vegetables, share structural similarities but possess distinct functional groups that may influence their biological activity. Lutein is a well-documented antioxidant and blue-light filtering agent concentrated in the macula of the human eye.[1] this compound's role in eye health is less understood, with current research primarily focused on its anti-inflammatory and anti-angiogenic properties in non-ocular contexts.[2]
Quantitative Comparison of Biological Activities
To facilitate a direct comparison, the following tables summarize the available quantitative data on the antioxidant capacities of this compound and lutein. It is important to note that direct comparative studies are scarce, and much of the data for this compound is inferred from studies on its general biological activities, not specifically within an ocular context.
Table 1: In Vitro Antioxidant Activity
| Parameter | This compound | Lutein | Reference |
| DPPH Radical Scavenging (IC50) | Data not available | 35 µg/mL | [3] |
| ABTS Radical Scavenging (IC50) | Data not available | >100 µg/mL (29.4% inhibition at 100 µg/mL) | [3] |
| Superoxide Radical Scavenging (IC50) | Data not available | 21 µg/mL | [3] |
| Hydroxyl Radical Scavenging (IC50) | Data not available | 1.75 µg/mL | [3] |
| Nitric Oxide Radical Scavenging (IC50) | Data not available | 3.8 µg/mL | [3] |
| Lipid Peroxidation Inhibition (IC50) | Data not available | 2.2 µg/mL | [3] |
| Oxygen Radical Absorbance Capacity (ORAC) | Data not available | Relative ORAC value of 0.65 | [4] |
Note: The absence of data for this compound in standardized antioxidant assays highlights a significant research gap.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Lutein
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
Protocol:
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of lutein are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[3]
-
Cell Viability and Oxidative Stress in Retinal Pigment Epithelial (RPE) Cells (General Protocol)
-
Cell Line: ARPE-19 (a human retinal pigment epithelial cell line).
-
Oxidative Stress Induction: Cells are exposed to a pro-oxidant such as hydrogen peroxide (H₂O₂) or subjected to blue light irradiation to mimic oxidative damage.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., lutein) for a specified period before the induction of oxidative stress.
-
Viability Assay (MTT Assay):
-
After treatment and stress induction, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells.
-
Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify cell viability.
-
-
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay):
-
Cells are loaded with 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer to quantify intracellular ROS levels.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the ocular activities of these carotenoids.
Lutein's Protective Mechanism via Nrf2 Signaling Pathway
Caption: Lutein promotes the dissociation of Nrf2 from Keap1, leading to the transcription of antioxidant enzymes.
General Workflow for Assessing Photoprotective Effects
Caption: Experimental workflow for evaluating the photoprotective effects of carotenoids on retinal cells.
Lutein's Potential Role in Modulating VEGF Signaling
Caption: Lutein may indirectly inhibit VEGF expression by reducing oxidative stress.
Discussion and Future Directions
The available evidence strongly supports the role of lutein in promoting eye health through its potent antioxidant and blue light-filtering properties. Its ability to modulate the Nrf2 pathway provides a clear mechanism for its protective effects against oxidative stress in retinal cells. Furthermore, its potential to indirectly influence VEGF signaling suggests a role in mitigating pathological angiogenesis in the retina.
The case for This compound in eye health is currently less defined due to a lack of direct experimental evidence in ocular models. However, its documented anti-inflammatory and anti-angiogenic activities in other biological systems are promising.[2] this compound has been shown to suppress inflammatory responses and inhibit angiogenesis, which are key pathological processes in several eye diseases.[2][5] Its ability to absorb blue-green light, as observed in its native algal environment, suggests a potential for photoprotection that warrants investigation.[5]
Key Research Gaps for this compound:
-
Direct Comparative Studies: Head-to-head studies comparing the antioxidant and photoprotective efficacy of this compound and lutein in human retinal cell lines (ARPE-19, photoreceptor cells) are critically needed.
-
Ocular Bioavailability: Research is required to determine if this compound and its metabolites can cross the blood-retinal barrier and accumulate in ocular tissues.
-
Mechanism of Action in the Eye: Elucidating the specific molecular targets and signaling pathways (e.g., Nrf2, VEGF, NF-κB) modulated by this compound in retinal cells is essential.
-
Blue Light Filtering Capacity: The absorption spectrum of this compound needs to be characterized to assess its potential as a blue light filter for the retina.
References
Validating Siphonaxanthin's role in down-regulating inflammatory markers
For Immediate Release
Kyoto, Japan – November 7, 2025 – New comparative research highlights the significant potential of siphonaxanthin, a carotenoid found in green algae, in down-regulating key inflammatory markers. The findings, which consolidate data from multiple studies, position this compound as a promising candidate for further investigation in the development of novel anti-inflammatory therapeutics. This guide provides a comprehensive comparison of this compound with other known anti-inflammatory agents, supported by experimental data and detailed methodologies, for researchers, scientists, and professionals in drug development.
This compound has demonstrated a marked ability to inhibit critical inflammatory mediators.[1][2][3] Studies show that it effectively suppresses the production of nitric oxide (NO) and the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6).[1] The primary mechanism of action appears to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[2][3] Furthermore, emerging research suggests that metabolites of this compound may also contribute to its anti-inflammatory effects by activating the Nrf2 pathway, a key regulator of cellular antioxidant responses.[4]
Comparative Efficacy of Anti-Inflammatory Compounds
To provide a clear perspective on the potency of this compound, the following table summarizes its inhibitory effects on various inflammatory markers alongside other well-researched anti-inflammatory compounds: fucoxanthin, astaxanthin, and quercetin. The data is presented as the half-maximal inhibitory concentration (IC50), where available, indicating the concentration of a substance needed to inhibit a specific biological process by half.
| Compound | Nitric Oxide (NO) | Prostaglandin E2 (PGE2) | Tumor Necrosis Factor-α (TNF-α) | Interleukin-6 (IL-6) | Interleukin-1β (IL-1β) |
| This compound | Significant suppression at 1.0 µM[2] | Data not available | Tended to suppress at 1.0 µM[4] | Significantly suppressed mRNA expression[1] | Tended to suppress at 1.0 µM[4] |
| Fucoxanthin | IC50: 11.08 ± 0.78 μM (NF-κB)[5] | Dose-dependent reduction[6] | Dose-dependent reduction[6] | IC50: 2.19 ± 0.70 μM[5] | Dose-dependent reduction[6] |
| Astaxanthin | Significant inhibition[7][8] | Dose-dependent suppression[7] | Dose-dependent suppression[7] | Dose-dependent suppression[7] | Dose-dependent suppression[7] |
| Quercetin | Data not available | Inhibited by IL-1β induction[9] | IC50: ~10-20 µM[10] | IC50: ~10-20 µM[10] | IC50: ~10-20 µM[10] |
Note: Data for this compound is primarily qualitative or semi-quantitative at this stage, highlighting the need for further dose-response studies to determine precise IC50 values.
Experimental Protocols
The validation of this compound's anti-inflammatory properties relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays cited in the supporting literature.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring its stable metabolite, nitrite.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.5 µM and 1.0 µM) for 1-2 hours.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) from E. coli (final concentration 1 µg/mL) to the wells and incubate for a further 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite. The percentage of NO inhibition is determined by comparing the absorbance of the this compound-treated groups with the LPS-only treated group.
-
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is employed to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.
-
Principle: This sandwich ELISA uses a pair of antibodies specific to the cytokine of interest. One antibody is coated onto the wells of a microplate to capture the cytokine, and the other is conjugated to an enzyme for detection.
-
Assay Procedure:
-
Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add cell culture supernatants (collected from the NO inhibition assay or a similar experiment) and standards of known cytokine concentrations to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin conjugated to horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate and add a substrate solution (e.g., TMB). A color change will develop in proportion to the amount of cytokine present.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
-
Analysis of NF-κB Signaling by Western Blotting
Western blotting is used to detect changes in the protein levels and activation state of key components of the NF-κB signaling pathway, such as the phosphorylation of IκBα and the nuclear translocation of the p65 subunit.
-
Sample Preparation:
-
Treat cells (e.g., RAW 264.7) with this compound and/or LPS as described previously.
-
Lyse the cells to extract total protein or perform cellular fractionation to separate nuclear and cytoplasmic proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Assay Procedure:
-
Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-IκBα, p65, or a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image of the blot and perform densitometry analysis to quantify the protein expression levels relative to the loading control.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
References
- 1. This compound, a carotenoid from green algae, suppresses advanced glycation end product-induced inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dehydrometabolites of this compound, a carotenoid from green algae, suppress toll-like receptor 1/2-induced inflammatory response more strongly than this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fucoxanthin, a Marine Xanthophyll Isolated From Conticribra weissflogii ND-8: Preventive Anti-Inflammatory Effect in a Mouse Model of Sepsis [frontiersin.org]
- 6. Advances in Fucoxanthin Research for the Prevention and Treatment of Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Astaxanthin as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Astaxanthin Provides Antioxidant Protection in LPS-Induced Dendritic Cells for Inflammatory Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Siphonaxanthin Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the metabolism of siphonaxanthin, a marine carotenoid with promising health benefits. Understanding its metabolic fate is crucial for evaluating its bioavailability, efficacy, and potential therapeutic applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways to facilitate further research and development.
Overview of this compound Metabolism
This compound, a keto-carotenoid found in green algae, undergoes metabolic transformation upon ingestion, primarily through oxidative processes.[1][2] Current research indicates that the liver is the main site of this metabolism, leading to the formation of various dehydrometabolites.[3][4] While in vivo studies have predominantly been conducted in rodent models, in vitro experiments using human cell lines provide valuable insights into its metabolic fate in humans. A significant knowledge gap remains regarding the metabolism of this compound in non-mammalian species such as fish and marine invertebrates.
Quantitative Data on this compound Distribution and Metabolism
The following tables summarize the available quantitative data on the tissue distribution of this compound and its metabolites in mice, as well as its uptake and metabolism in a human intestinal cell line model.
Table 1: Tissue Distribution of this compound and its Metabolites in ICR Mice after 16-Day Dietary Supplementation
| Tissue | This compound (pmol/g) | Metabolite 1 (pmol/g) | Metabolite 2 (pmol/g) | Metabolite 3 (pmol/g) |
| Plasma | 1.8 ± 0.4 | 12.3 ± 2.1 | 1.8 ± 0.3 | 9.9 ± 1.7 |
| Liver | 13.9 ± 2.9 | 108.9 ± 18.1 | 29.8 ± 4.9 | 15.6 ± 2.6 |
| Spleen | 2.5 ± 0.6 | 16.9 ± 2.8 | 3.2 ± 0.5 | 2.1 ± 0.4 |
| Kidney | 3.1 ± 0.5 | 20.4 ± 3.4 | 4.5 ± 0.7 | 2.9 ± 0.5 |
| Heart | 1.9 ± 0.3 | 12.5 ± 2.1 | 2.7 ± 0.4 | 1.8 ± 0.3 |
| Lung | 2.2 ± 0.4 | 14.5 ± 2.4 | 3.1 ± 0.5 | 2.0 ± 0.3 |
| Stomach | 115.6 ± 19.3 | 15.4 ± 2.6 | 3.3 ± 0.6 | 2.2 ± 0.4 |
| Small Intestine | 89.7 ± 15.0 | 23.9 ± 4.0 | 5.2 ± 0.9 | 3.4 ± 0.6 |
| Mesenteric WAT | 10.7 ± 1.8 | 70.4 ± 11.7 | 15.2 ± 2.5 | 10.0 ± 1.7 |
| Epididymal WAT | 6.8 ± 1.1 | 44.2 ± 7.4 | 9.6 ± 1.6 | 6.3 ± 1.1 |
| Perirenal WAT | 7.5 ± 1.3 | 49.4 ± 8.2 | 10.7 ± 1.8 | 7.0 ± 1.2 |
| Brown Adipose Tissue | 3.4 ± 0.6 | 22.4 ± 3.7 | 4.8 ± 0.8 | 3.2 ± 0.5 |
Data adapted from Li et al., 2020.[1][2][3][5][6][7][8] Values are means ± SEM (n=4). WAT: White Adipose Tissue.
Table 2: Uptake and Metabolism of this compound in Caco-2 Cells
| Time (hours) | This compound in Cells (nmol/well) | This compound in Medium (nmol/well) | Metabolite 2 (relative abundance) | Metabolite 3 (relative abundance) |
| 1 | 0.08 ± 0.01 | 0.85 ± 0.02 | Present | Present |
| 3 | 0.15 ± 0.02 | 0.72 ± 0.03 | Present | Present |
| 6 | 0.21 ± 0.03 | 0.61 ± 0.04 | Present | Present |
| 24 | 0.28 ± 0.04 | 0.45 ± 0.05 | Present | Present |
Data adapted from Li et al., 2020.[1][2][3][5][6][7][8] Caco-2 cells were incubated with 1 nmol/well of this compound. Values are means ± SEM (n=3).
Metabolic Pathways of this compound
This compound is metabolized through a series of dehydrogenation (oxidation) reactions, primarily in the liver. This process involves the conversion of hydroxyl groups into keto groups, resulting in the formation of various dehydrometabolites. The enzymatic conversion is dependent on the cofactor NAD+.[9]
Cross-Species Comparison
Mammals (Rodents and Humans)
-
Absorption and Distribution: In mice, orally administered this compound is absorbed and distributed to various tissues, with the highest concentrations of the parent compound found in the stomach and small intestine.[1][2][3][5][6][7][8] Its metabolites, however, accumulate to a greater extent in the liver and adipose tissues.[1][2][3][5][6][7][8]
-
Metabolism: The primary metabolic pathway in rodents and in vitro human liver models is dehydrogenation.[3][4][9] Mouse and rat liver preparations produce different profiles of dehydrometabolites, suggesting species-specific enzymatic activity.[2][4] Human liver S9 fractions and liver cell lines (HepG2 and HepaRG) are also capable of metabolizing this compound to its dehydrometabolites.[4][9]
-
Metabolites: Key metabolites identified include didehydrothis compound (DDS) and tetradehydrothis compound (TDM).[9] These metabolites are formed through the oxidation of the hydroxyl groups on the β- and ε-rings of the this compound molecule.
Fish and Marine Invertebrates
-
Limited Data: There is a significant lack of specific data on the metabolism of this compound in fish and marine invertebrates.
-
General Carotenoid Metabolism: Marine invertebrates are known to absorb carotenoids from their diet and can modify them metabolically.[5][10] Common metabolic reactions in these organisms include oxidation, reduction, and esterification.[6] It is plausible that fish and invertebrates consuming this compound-containing algae would also absorb and metabolize it, but the specific pathways and resulting metabolites have not been documented.
Experimental Protocols
5.1. In Vivo Study of this compound Metabolism in Mice
This protocol provides a general workflow for assessing the absorption, distribution, and metabolism of this compound in a mouse model.
Methodology:
-
Animal Model: Institute of Cancer Research (ICR) mice are typically used.[1][3][5][6][7]
-
Dietary Administration: A diet supplemented with a known concentration of this compound is fed to the mice for a specified period (e.g., 16 days).[7]
-
Sample Collection: At the end of the study period, blood plasma and various tissues (liver, adipose tissue, etc.) are collected.[7]
-
Extraction: Tissues are homogenized and carotenoids are extracted using a solvent system such as hexane/methanol/water.[11]
-
Analysis: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for metabolite identification.[1][3]
-
Metabolite Identification: Metabolite structures are elucidated using techniques such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][9]
5.2. In Vitro Caco-2 Cell Permeability and Metabolism Assay
The Caco-2 cell line is a widely used in vitro model for studying intestinal drug absorption and metabolism.
Methodology:
-
Cell Culture: Caco-2 cells are cultured on permeable supports for approximately 21 days to form a differentiated monolayer that mimics the intestinal epithelium.[12][13]
-
This compound Application: this compound, solubilized in micelles, is added to the apical (upper) side of the Caco-2 monolayer.[1][2]
-
Sampling: Samples are collected from both the apical and basolateral (lower) chambers, as well as the cell lysate, at various time points.[2]
-
Analysis: The concentration of this compound and its metabolites in the samples is determined by HPLC and LC-MS/MS.[1][14]
5.3. In Vitro Liver Microsome Metabolism Assay
This assay is used to investigate the enzymatic conversion of this compound by liver enzymes.
Methodology:
-
Preparation: Liver microsomes (from mice, rats, or humans) are prepared and suspended in a buffer.[12][15][16]
-
Incubation: this compound is incubated with the liver microsomes in the presence of the cofactor NAD+ at 37°C.[9]
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent like acetonitrile.[12]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by HPLC and LC-MS/MS to identify and quantify the metabolites formed.[9]
Conclusion and Future Directions
The metabolism of this compound has been primarily characterized in rodent models and in vitro human cell systems, revealing a conserved pathway of oxidative metabolism in the liver. The resulting dehydrometabolites may possess distinct biological activities that warrant further investigation.
A major gap in our understanding is the metabolic fate of this compound in aquatic species, such as fish and marine invertebrates, which are natural consumers of this compound-rich algae. Future research should focus on:
-
Investigating this compound metabolism in commercially important aquaculture species.
-
Identifying and characterizing the metabolites of this compound in fish and marine invertebrates.
-
Elucidating the specific enzymes responsible for this compound metabolism across different species.
-
Determining the pharmacokinetic profiles (Cmax, Tmax, AUC) of this compound and its major metabolites in various species.
Addressing these research questions will provide a more complete picture of this compound's biological journey and will be invaluable for its development as a functional ingredient in animal feed and for human health applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Dehydrometabolites of this compound, a carotenoid from green algae, suppress toll-like receptor 1/2-induced inflammatory response more strongly than this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dehydrometabolites of this compound, a carotenoid from green algae, suppress toll-like receptor 1/2-induced inflammatory response more strongly than this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Absorption and Tissue Distribution of this compound from Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Carotenoids in Marine Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. pharmaron.com [pharmaron.com]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Siphonaxanthin: A Marine Carotenoid's Potential in Oncology Compared to Synthetic Anticancer Drugs
For Immediate Release
Researchers in oncology and drug development are increasingly looking towards natural compounds for novel therapeutic agents. Siphonaxanthin, a keto-carotenoid found in green algae, has demonstrated significant anticancer properties in preclinical studies. This guide provides a comparative analysis of the efficacy of this compound against established synthetic anticancer drugs, supported by experimental data, to aid researchers in evaluating its potential as a future therapeutic.
Comparative Efficacy: In Vitro Studies
This compound has shown potent cytotoxic and pro-apoptotic effects across various cancer cell lines. This section compares its in vitro efficacy, primarily through half-maximal inhibitory concentration (IC50) values, with the synthetic drugs doxorubicin and cisplatin, and the related marine carotenoid fucoxanthin.
Data Presentation
The following tables summarize the IC50 values of this compound and other compounds on common cancer cell lines as reported in various studies. It is important to note that IC50 values can vary between studies due to different experimental conditions.
Table 1: IC50 Values in Breast Cancer Cell Lines (MCF-7 and MDA-MB-231)
| Compound | Cell Line | IC50 Value (µM) | Duration of Treatment | Reference |
| This compound | MCF-7 | ~5 | Not Specified | |
| This compound | MDA-MB-231 | ~5 | Not Specified | |
| Fucoxanthin | MCF-7 | 26 - 53 | 24 - 72 hours | |
| Fucoxanthin | MDA-MB-231 | 9 - 27 | 24 - 72 hours | |
| Doxorubicin | MCF-7 | 0.04 - 8.3 | 48 - 72 hours | |
| Doxorubicin | MDA-MB-231 | 0.1 - 6.6 | 48 hours | |
| Cisplatin | MCF-7 | 8 - 85 | 48 - 72 hours | |
| Cisplatin | MDA-MB-231 | 6.58 | 48 hours |
Table 2: IC50 Values in Leukemia Cell Lines (HL-60)
| Compound | Cell Line | IC50 Value (µM) | Duration of Treatment | Reference |
| This compound | HL-60 | <20 | 6 hours | |
| Fucoxanthin | HL-60 | >20 | 6 hours |
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and apoptosis.
This compound's Mechanism of Action
This compound has been shown to induce apoptosis and inhibit cell proliferation by:
-
Suppressing Survival Signals: It inhibits the phosphorylation of Akt and ERK1/2, key proteins in the PI3K/Akt and MAPK signaling pathways that promote cell survival.
-
Downregulating NF-κB: this compound suppresses the activity of the transcription factor NF-κB, which is crucial for inflammation and cell survival.
-
Modulating Apoptotic Proteins: It downregulates the anti-apoptotic protein Bcl-2 and upregulates the expression of Death Receptor 5 (DR5), sensitizing cancer cells to apoptosis.
-
Inhibiting Antioxidant Defense: The compound has been observed to suppress the expression of the antioxidant enzyme SOD-2 and its transcription factor Nrf2.
Comparative Mechanisms of Synthetic Drugs
-
Doxorubicin: This anthracycline antibiotic primarily works by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), leading to DNA damage and apoptosis.
-
Cisplatin: A platinum-based drug that forms adducts with DNA, leading to cross-linking of DNA strands, which subsequently triggers DNA damage responses and apoptosis.
Experimental Protocols
Standardized methodologies are critical for the reproducible evaluation of anticancer compounds. Below are detailed protocols for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the test compound (this compound, doxorubicin, etc.) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compounds as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the different cell populations.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate to understand the effect of a compound on signaling pathways.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Bcl-2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available preclinical data suggests that this compound is a promising natural compound with potent anticancer activity, particularly against breast and leukemia cancer cells. Its mechanism of action, involving the modulation of multiple critical signaling pathways, offers a potential advantage over synthetic drugs that often target a single pathway. While direct comparative studies are limited, the compiled IC50 values indicate that this compound's efficacy can be comparable to that of some synthetic drugs, warranting further investigation.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies comparing this compound with standard-of-care synthetic drugs on a wider range of cancer types.
-
In Vivo Efficacy: Comprehensive animal studies to evaluate the anti-tumor activity, pharmacokinetics, and safety profile of this compound.
-
Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with existing chemotherapeutic agents to enhance efficacy and reduce toxicity.
The exploration of marine-derived compounds like this compound holds significant promise for the development of novel and effective cancer therapies. The data presented in this guide provides a foundation for researchers to build upon in their pursuit of new oncological treatments.
Independent Validation of Siphonaxanthin's Anti-Angiogenic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of siphonaxanthin with other established anti-angiogenic agents. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate independent validation.
Executive Summary
This compound, a marine carotenoid, has demonstrated significant anti-angiogenic activity in preclinical studies. Its primary mechanism of action involves the down-regulation of the Fibroblast Growth Factor Receptor-1 (FGFR-1) signaling pathway, setting it apart from many commercially available anti-angiogenic drugs that primarily target the Vascular Endothelial Growth Factor (VEGF) pathway. Experimental evidence indicates that this compound is more potent than the related carotenoid fucoxanthin in inhibiting key angiogenic processes. This guide presents a comparative analysis of this compound's efficacy against other agents, details the experimental protocols for assessing its anti-angiogenic potential, and visualizes the underlying molecular pathways and experimental workflows.
Comparative Performance of Anti-Angiogenic Agents
The anti-angiogenic potential of a compound is typically evaluated by its ability to inhibit key processes in the formation of new blood vessels, such as endothelial cell proliferation, migration, and tube formation. The following tables summarize the available quantitative data for this compound and other well-established anti-angiogenic agents.
Table 1: Inhibition of Endothelial Cell Proliferation
| Compound | Cell Line | IC50 / Effective Concentration | Citation(s) |
| This compound | HUVEC | Suppressed proliferation by 50% at 2.5 µM | [1] |
| Fucoxanthin | HUVEC | Significant suppression at >10 µM | [2] |
| Sunitinib | HUVEC | IC50 of 40 nM | |
| Sorafenib | HUVEC | IC50 of 6.8 µM | |
| Bevacizumab | HUVEC | IC50 of 0.11 µg/mL |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Table 2: Inhibition of Endothelial Cell Tube Formation
| Compound | Cell Line | Observations | Citation(s) |
| This compound | HUVEC | 44% suppression of tube length at 10 µM; complete inhibition at 25 µM | [1] |
| Fucoxanthin | HUVEC | Significant suppression at >10 µM | [2] |
| Sorafenib | HUVEC & Fibroblasts | Dose-dependent decrease in tubule formation (1-50 nM) | |
| Sunitinib | HUVEC | Potent inhibition of angiogenesis at concentrations as low as 10 nM | [3] |
Table 3: Ex Vivo Anti-Angiogenic Activity (Rat Aortic Ring Assay)
| Compound | Observations | Citation(s) |
| This compound | Significant reduction in microvessel outgrowth at >2.5 µM | [1] |
| Fucoxanthin & Fucoxanthinol | Dose-dependent suppression of microvessel outgrowth | [2] |
Signaling Pathway of this compound
This compound exerts its anti-angiogenic effects primarily through the inhibition of the FGFR-1 signaling cascade. This is a distinct mechanism compared to many established drugs that target the VEGFR pathway. Studies have shown that this compound suppresses the phosphorylation of downstream signaling proteins such as ERK1/2 and Akt, without significantly affecting VEGFR-2 expression.
Experimental Protocols
Detailed methodologies for key in vitro and ex vivo angiogenesis assays are provided below to enable researchers to independently validate the anti-angiogenic properties of this compound.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Basement membrane matrix (e.g., Matrigel®)
-
24-well or 96-well plates
-
This compound and other test compounds
-
Calcein AM (for fluorescence imaging)
Protocol:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentration of this compound or other test compounds.
-
Seed the HUVECs onto the solidified matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize and quantify tube formation using a microscope. For quantitative analysis, the total tube length and number of branch points can be measured using imaging software.
References
- 1. Anti-angiogenic effect of this compound from green alga, Codium fragile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiangiogenic activity of brown algae fucoxanthin and its deacetylated product, fucoxanthinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Green Algal Carotenoid, as a Novel Functional Compound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to Siphonaxanthin Disposal
For researchers and scientists at the forefront of drug development, the proper handling and disposal of specialized compounds like siphonaxanthin are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory practices for carotenoids and natural pigments.
Understanding this compound Waste Characteristics
| Waste Type | Key Characteristics | Potential Hazards |
| Pure this compound (Solid) | Reddish-violet powder, odorless, sensitive to light and air.[2] | While not classified as hazardous, inhalation of dust should be avoided.[3] |
| This compound Solutions | Dissolved in organic solvents (e.g., ethanol, acetone, hexane).[4] | Flammability, potential toxicity of the solvent. |
| Contaminated Labware | Glassware, pipette tips, gloves, etc., with this compound residue. | Minimal direct hazard from this compound, but potential hazards from other chemicals used. |
| Experimental Byproducts | Complex mixtures from chemical reactions or biological assays. | Varies depending on the specific experiment. |
Procedural Guidance for this compound Disposal
Adherence to a structured disposal plan is critical. The following steps provide a clear pathway for the safe management of this compound waste, from initial handling to final disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling any form of this compound waste, ensure appropriate PPE is worn. This includes:
-
Hand Protection: Nitrile or other suitable chemical-resistant gloves.[2][5]
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is crucial for safe and compliant disposal.
-
Solid this compound Waste:
-
Collect pure, unused, or expired this compound powder in a clearly labeled, sealed container.
-
Contaminated solid waste, such as used weighing boats, contaminated paper towels, or gels, should be placed in a designated solid chemical waste container.[6]
-
-
Liquid this compound Waste:
-
Contaminated Labware:
-
Disposable Items: Pipette tips, and other small plastic items should be collected in a designated container for solid chemical waste.
-
Reusable Glassware: Rinse glassware with a suitable solvent (e.g., ethanol or acetone) to remove this compound residue. The first rinseate must be collected and disposed of as hazardous chemical waste.[6] Subsequent rinses with soap and water can typically be disposed of down the drain, provided no other hazardous materials are present.[8]
-
Step 3: Labeling and Storage
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including the name "this compound" and any solvents present.[7]
-
Keep waste containers securely closed except when adding waste.[6]
-
Store waste in a designated, well-ventilated, and cool area, away from heat, light, and incompatible materials.[2][6] Carotenoids are sensitive to light and air, which can lead to degradation.[2][9][10]
Step 4: Final Disposal
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[7]
-
Never dispose of solid this compound or its solutions in organic solvents in the regular trash or down the drain.[6][8]
Experimental Protocols: Decontamination of Glassware
A critical procedure in the disposal process is the decontamination of reusable labware.
Objective: To effectively remove this compound residue from glassware for reuse or disposal.
Materials:
-
Contaminated glassware
-
Appropriate organic solvent (e.g., ethanol, acetone)
-
Designated hazardous waste container for liquid waste
-
Standard laboratory detergent
-
Deionized water
-
Personal Protective Equipment (PPE)
Procedure:
-
Under a fume hood, perform an initial rinse of the glassware with a small amount of the chosen organic solvent.
-
Swirl the solvent to ensure it contacts all contaminated surfaces.
-
Decant the solvent rinseate into the designated liquid hazardous waste container.
-
Repeat the rinse step if significant coloration remains.
-
After the solvent rinse, wash the glassware with a laboratory detergent and warm water.
-
Rinse thoroughly with tap water, followed by a final rinse with deionized water.
-
Allow the glassware to air dry or place it in a drying oven.
Visualizing the Disposal Workflow
To further clarify the decision-making process for this compound disposal, the following workflow diagram illustrates the key steps and considerations.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. carlroth.com [carlroth.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. gaiaca.com [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. researchgate.net [researchgate.net]
Personal protective equipment for handling Siphonaxanthin
For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Siphonaxanthin, a keto-carotenoid derived from green algae.[1][2][3] Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is necessary when working with this compound. The following table summarizes the recommended PPE.
| Protection Type | Required PPE | Specifications and Use |
| Eye and Face Protection | Safety glasses with side shields or tightly sealed goggles. | Must be worn at all times in the laboratory to protect against splashes or airborne particles.[8] |
| Skin Protection | Nitrile gloves and a lab coat. | Gloves should be impermeable and resistant to the solvents used.[8] A lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | A NIOSH-approved dust mask or respirator. | Necessary when handling the powdered form of this compound to prevent inhalation of fine particles.[6] The use of a fume hood is also recommended. |
Operational Plan for PPE Usage
A systematic approach to the use of PPE is crucial for maintaining a sterile and safe working environment.
Disposal Plan
Proper disposal of contaminated materials is a critical step in laboratory safety.
-
Solid Waste: All disposable PPE, including gloves, masks, and any contaminated wipes, should be collected in a designated, sealed waste container.
-
Liquid Waste: Solutions containing this compound and contaminated solvents should be collected in a labeled, sealed waste container. Do not dispose of these materials down the drain.
-
Container Disposal: Empty this compound containers should be handled as hazardous waste and disposed of according to institutional and local regulations.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe environment when working with this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a green algal carotenoid, as a novel functional compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Health & Safety: Pigment Health & Safety Quick Guide - MediaWiki [conservation-wiki.com]
- 5. earthpigments.com [earthpigments.com]
- 6. naturalpigments.com [naturalpigments.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment - Knowledge Article - HMG Paints Limited [hmgpaint.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
